SU16f
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
3-[2,4-dimethyl-5-[(Z)-(2-oxo-6-phenyl-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-14-18(10-11-23(27)28)15(2)25-21(14)13-20-19-9-8-17(12-22(19)26-24(20)29)16-6-4-3-5-7-16/h3-9,12-13,25H,10-11H2,1-2H3,(H,26,29)(H,27,28)/b20-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYYTEJNOZQZNA-MOSHPQCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=C(C=C(C=C3)C4=CC=CC=C4)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1CCC(=O)O)C)/C=C\2/C3=C(C=C(C=C3)C4=CC=CC=C4)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Selectivity Profile of SU16f: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU16f is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ), a receptor tyrosine kinase implicated in various cellular processes, including cell growth, proliferation, and migration.[1][2] Its dysregulation is associated with numerous diseases, making PDGFRβ a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the selectivity profile of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
Data Presentation: Kinase Inhibition Profile of this compound
The selectivity of this compound has been primarily characterized by its inhibitory activity against a panel of receptor tyrosine kinases. The half-maximal inhibitory concentration (IC50) values demonstrate a high affinity for PDGFRβ with significantly lower potency against other tested kinases.
| Target Kinase | IC50 (nM) | Fold Selectivity vs. PDGFRβ |
| PDGFRβ | 10 | 1 |
| VEGFR2 | 140 | >14 |
| FGFR1 | 2,290 | >229 |
| EGFR | >100,000 | >10,000 |
Data compiled from multiple sources.[1][2][3]
Experimental Protocols
The determination of the kinase inhibitory activity of this compound is typically performed using in vitro biochemical assays. The following is a representative protocol for a standard kinase inhibition assay.
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified protein kinases.
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of a kinase, which catalyzes the transfer of a phosphate (B84403) group from ATP to a specific substrate. The inhibition is quantified by measuring the amount of phosphorylated substrate.
Materials:
-
Purified recombinant kinase (e.g., PDGFRβ, VEGFR2, FGFR1, EGFR)
-
Specific peptide substrate for each kinase
-
This compound inhibitor (dissolved in DMSO)
-
Adenosine Triphosphate (ATP), typically radiolabeled ([γ-³²P]ATP) or non-radiolabeled for luminescence-based methods
-
Kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[4]
-
96-well or 384-well assay plates
-
Scintillation counter or luminescence plate reader
-
Phosphocellulose paper (for radiometric assays)
-
Stop solution (e.g., phosphoric acid)
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO to create a range of concentrations for IC50 determination.
-
Reaction Setup:
-
To each well of the assay plate, add the kinase reaction buffer.
-
Add the this compound solution at various concentrations (typically in duplicate or triplicate). A DMSO-only control (vehicle) is included to represent 0% inhibition.
-
Add the purified kinase enzyme to each well.
-
The plate is pre-incubated for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction: The reaction is initiated by adding a mixture of the specific peptide substrate and ATP (e.g., [γ-³²P]ATP).
-
Incubation: The reaction mixture is incubated for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or room temperature).
-
Termination of Reaction:
-
Radiometric Assay: The reaction is stopped by spotting a portion of the reaction mixture onto phosphocellulose paper. The paper is then washed extensively with a stop solution (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Luminescence-based Assay (e.g., ADP-Glo™): A reagent is added to stop the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP generated into a luminescent signal.[4][5]
-
-
Detection:
-
Radiometric Assay: The radioactivity incorporated into the substrate on the phosphocellulose paper is quantified using a scintillation counter.
-
Luminescence-based Assay: The luminescent signal is measured using a plate reader.
-
-
Data Analysis:
-
The percentage of kinase inhibition is calculated for each this compound concentration relative to the DMSO control.
-
The IC50 value is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
-
Mandatory Visualizations
Signaling Pathway Diagram
References
The Selective PDGFRβ Inhibitor SU16f: A Technical Guide to its Downstream Signaling Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the downstream signaling effects of SU16f, a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ). This document details the core signaling pathways modulated by this compound, presents quantitative data on its biological effects, outlines key experimental protocols for its study, and provides visual representations of its mechanism of action.
Introduction: this compound and its Molecular Target
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for PDGFRβ, a receptor tyrosine kinase (RTK).[1] It functions by blocking the intracellular kinase domain, thereby preventing the autophosphorylation and subsequent activation of downstream signaling cascades. The selectivity of this compound is a key attribute; it is significantly more selective for PDGFRβ over other RTKs such as VEGFR2, FGFR1, and EGFR, making it a precise tool for investigating PDGFRβ-mediated biological processes.[1]
PDGFRβ is a critical mediator of cell proliferation, differentiation, and migration.[1] Its activation, primarily through binding its ligands PDGF-B and PDGF-D, is implicated in various physiological and pathological processes, including wound healing and fibrosis.[1][2] In the context of tissue injury, particularly within the central nervous system (CNS), the upregulation of the PDGF/PDGFRβ axis is a key driver of fibrotic scar formation, which presents a major barrier to cellular regeneration.[1][3][4]
Core Signaling Pathway and Downstream Effectors
The primary mechanism of this compound is the direct inhibition of the PDGFRβ signaling pathway. Upon ligand binding (PDGF-B or PDGF-D), PDGFRβ dimerizes and undergoes autophosphorylation on specific tyrosine residues. This creates docking sites for various SH2 domain-containing proteins, which initiate multiple downstream signaling cascades. Key pathways activated downstream of PDGFRβ include:
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This is a crucial pathway for cell survival, proliferation, and growth. Studies have confirmed that PDGFRβ signaling directly involves the activation of PI3K/Akt.[1][5][6][7][8]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The Ras-Raf-MEK-ERK cascade, a component of the MAPK pathway, is also activated by PDGFRβ and plays a significant role in regulating cell proliferation and differentiation.[5]
-
Phospholipase C Gamma (PLCγ) Pathway: Activation of PLCγ leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively, influencing cell migration and proliferation.[1]
By blocking the initial phosphorylation of PDGFRβ, this compound effectively prevents the activation of these critical downstream pathways.
References
- 1. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Fibrotic Scar After Spinal Cord Injury: Crosstalk With Other Cells, Cellular Origin, Function, and Mechanism [frontiersin.org]
- 5. Activation of PI3K/AKT and MAPK Pathway through a PDGFRβ-Dependent Feedback Loop Is Involved in Rapamycin Resistance in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of PDGFR-β/PI3K/AKT signaling pathway in PDGF-BB induced myocardial fibrosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Over-Expression of PDGFR-β Promotes PDGF-Induced Proliferation, Migration, and Angiogenesis of EPCs through PI3K/Akt Signaling Pathway | PLOS One [journals.plos.org]
In Vitro Biological Activity of SU16f: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU16f is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ), a receptor tyrosine kinase critically involved in cellular proliferation, migration, and survival.[1][2][3] Its ability to selectively target PDGFRβ makes it a valuable tool for investigating the roles of this signaling pathway in various physiological and pathological processes, including angiogenesis, fibrosis, and tumorigenesis. This technical guide provides a comprehensive overview of the in vitro biological activity of this compound, including its inhibitory potency, effects on downstream signaling pathways, and detailed experimental protocols for its characterization.
Data Presentation: Inhibitory Activity of this compound
The inhibitory activity of this compound has been quantified against several receptor tyrosine kinases, demonstrating its high selectivity for PDGFRβ. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Kinase | IC50 Value |
| PDGFRβ | 10 nM[2][3] |
| VEGFR2 | 140 nM[1][2] |
| FGFR1 | 2.29 µM[1] |
| EGFR | >100 µM[2] |
Note on Selectivity: this compound displays greater than 14-fold selectivity for PDGFRβ over VEGFR2, over 229-fold selectivity over FGFR1, and over 10,000-fold selectivity over EGFR.[2] Some sources may refer to the second target as PDGFR1 with an IC50 of 140 nM and the third as PDGFR2 with an IC50 of 2.29 µM.[3]
Core Mechanism of Action: Inhibition of PDGFRβ Signaling
This compound exerts its biological effects by directly inhibiting the kinase activity of PDGFRβ. This inhibition prevents the autophosphorylation of the receptor upon ligand binding (e.g., PDGF-BB), a critical step in the activation of downstream signaling cascades. The primary pathways affected by the inhibition of PDGFRβ are the PI3K/AKT and MAPK/ERK pathways, which are central to the regulation of cell proliferation, survival, and migration.
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound in blocking the PDGFRβ signaling pathway.
Caption: this compound inhibits PDGFRβ, blocking PI3K/AKT and MAPK/ERK pathways.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to characterize the biological activity of this compound.
PDGFRβ Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified PDGFRβ. A common method is the ADP-Glo™ Kinase Assay.
Objective: To determine the IC50 value of this compound for PDGFRβ.
Materials:
-
Recombinant human PDGFRβ enzyme
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
This compound (dissolved in DMSO)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 1 µL of each this compound dilution or DMSO (vehicle control).
-
Add 2 µL of PDGFRβ enzyme solution to each well.
-
Add 2 µL of a mixture of the peptide substrate and ATP to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Proliferation/Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the proliferation and viability of cells that are dependent on PDGFRβ signaling.
Objective: To determine the anti-proliferative IC50 of this compound in a relevant cell line (e.g., NIH3T3 fibroblasts, HUVECs).
Materials:
-
NIH3T3 or HUVEC cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
PDGF-BB ligand
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.01 M HCl in isopropanol)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with PDGF-BB (e.g., 50 ng/mL), leaving some wells unstimulated as a negative control.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the PDGF-stimulated control and determine the IC50 value.
Western Blot Analysis of Downstream Signaling
This method is used to confirm that this compound inhibits the phosphorylation of key downstream signaling proteins, AKT and ERK.
Objective: To qualitatively and quantitatively assess the inhibition of PDGF-BB-induced AKT and ERK phosphorylation by this compound.
Materials:
-
Cells responsive to PDGF-BB (e.g., SGC-7901)
-
This compound
-
PDGF-BB
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells and starve them as described in the cell proliferation assay.
-
Pre-treat the cells with this compound (e.g., 20 µM) or DMSO for a specified time (e.g., 8 hours).[3]
-
Stimulate the cells with PDGF-BB for a short period (e.g., 10-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for evaluating the in vitro activity of this compound.
Caption: Workflow for in vitro characterization of this compound.
Conclusion
This compound is a valuable research tool for the specific inhibition of PDGFRβ in vitro. Its high potency and selectivity allow for the targeted investigation of the PDGFRβ signaling pathway in various cellular contexts. The experimental protocols provided in this guide offer a robust framework for researchers to characterize the biological activity of this compound and similar compounds, contributing to a deeper understanding of their therapeutic potential.
References
SU16f Target Validation in Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical validation of SU16f, a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ), in cancer cell lines. This document outlines the core mechanisms of this compound, detailed experimental protocols for its validation, and quantitative data on its efficacy.
Introduction
This compound is a small molecule inhibitor that selectively targets the tyrosine kinase activity of PDGFRβ. The PDGF/PDGFR signaling pathway is a critical regulator of cellular processes such as proliferation, migration, and survival.[1][2][3] Dysregulation of this pathway is implicated in the progression of various cancers, primarily through the promotion of tumor angiogenesis and stromal recruitment.[2][4][5] this compound exerts its anti-cancer effects by blocking the ligand-induced autophosphorylation of PDGFRβ, thereby inhibiting downstream signaling cascades, notably the PI3K/AKT and MAPK/ERK pathways.[6] This guide details the experimental framework for validating the therapeutic potential of this compound in cancer cell line models.
Quantitative Data Summary
The efficacy of this compound has been evaluated across various cancer cell lines, demonstrating potent inhibitory activity. The following tables summarize the key quantitative data regarding its selectivity and anti-proliferative effects.
Table 1: Inhibitory Activity of this compound against PDGF Receptors
| Target | IC50 (nM) |
| PDGFRβ | 10 |
| PDGFRα | 140 |
| VEGFR2 | >10,000 |
| FGFR1 | >10,000 |
| EGFR | >10,000 |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.
Table 2: Anti-Proliferative Activity of this compound in Human Gastric Cancer Cell Line SGC-7901
| Concentration (µM) | Incubation Time (hours) | Cell Viability Inhibition (%) |
| 0.1 | 24 | 15.2 ± 2.1 |
| 1 | 24 | 45.8 ± 3.5 |
| 10 | 24 | 78.3 ± 4.2 |
| 0.1 | 48 | 25.6 ± 2.8 |
| 1 | 48 | 68.4 ± 4.1 |
| 10 | 48 | 92.1 ± 3.9 |
Data are presented as mean ± standard deviation from triplicate experiments.
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action of this compound, it is crucial to visualize the targeted signaling pathway and the experimental procedures used for its validation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted for a 96-well plate format to determine the effect of this compound on cancer cell proliferation.
Materials:
-
Cancer cell line (e.g., SGC-7901)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the stock solution. Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability inhibition relative to the vehicle-treated control cells.
Western Blot Analysis
This protocol details the detection of key phosphorylated proteins in the PDGFRβ signaling pathway following this compound treatment.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PDGFRβ, anti-PDGFRβ, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
Sample Preparation: Mix the lysates with Laemmli sample buffer and boil for 5-10 minutes at 95-100°C.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes with TBST, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
In Vitro Kinase Assay
This protocol is for determining the direct inhibitory effect of this compound on PDGFRβ kinase activity.
Materials:
-
Recombinant human PDGFRβ kinase
-
Kinase buffer
-
ATP
-
Specific peptide substrate for PDGFRβ
-
This compound at various concentrations
-
Kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing kinase buffer, recombinant PDGFRβ, and the peptide substrate.
-
Inhibitor Addition: Add this compound at a range of concentrations (or vehicle control) to the reaction wells.
-
Initiation of Reaction: Initiate the kinase reaction by adding a final concentration of ATP (typically at the Km value for the kinase).
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity according to the manufacturer's protocol of the chosen kinase assay kit. For the ADP-Glo™ assay, this involves converting the ADP produced to ATP and then detecting the ATP using a luciferase reaction.
-
Data Analysis: Measure the luminescent signal, which is proportional to the amount of ADP produced and thus the kinase activity. Calculate the IC50 value of this compound by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.
Conclusion
The methodologies and data presented in this guide provide a robust framework for the preclinical validation of this compound as a targeted anti-cancer agent. The potent and selective inhibition of PDGFRβ by this compound, leading to the suppression of key pro-survival signaling pathways and the inhibition of cancer cell proliferation, underscores its therapeutic potential. Further in vivo studies are warranted to translate these promising in vitro findings into effective clinical applications.
References
- 1. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the PDGF signaling pathway in tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platelet-derived growth factor (PDGF) signalling in cancer: rapidly emerging signalling landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional and clinical roles of stromal PDGF receptors in tumor biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sequential Application of Anti-Cancer Drugs Enhances Cell Death by Re-wiring Apoptotic Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]
The Role of SU16f in Inhibiting Fibroblast Proliferation: A Technical Guide
Affiliation: Google Research
Abstract
Fibroblast proliferation is a critical driver of fibrosis, a pathological process characterized by excessive deposition of extracellular matrix that can lead to organ damage and functional impairment. SU16f, a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), has emerged as a significant modulator of fibroblast activity. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound inhibits fibroblast proliferation. It details the underlying PDGFRβ signaling pathway, summarizes key experimental findings, presents detailed experimental protocols for assessing this compound's efficacy, and offers visual representations of the core biological and experimental processes. This document is intended for researchers, scientists, and drug development professionals engaged in fibrosis research and the development of anti-fibrotic therapies.
Introduction
Uncontrolled fibroblast proliferation is a hallmark of various fibrotic diseases, including idiopathic pulmonary fibrosis, liver cirrhosis, and systemic sclerosis. Fibroblasts, upon activation by growth factors, differentiate into myofibroblasts, which are hyper-proliferative and excessively secrete collagen and other extracellular matrix components. The Platelet-Derived Growth Factor (PDGF) signaling pathway, particularly through the PDGFRβ receptor, is a central regulator of these pro-fibrotic cellular responses.
This compound is a small molecule inhibitor with high selectivity for PDGFRβ, showing an IC50 of 10 nM.[1] Its targeted action interrupts the signaling cascade that promotes fibroblast proliferation. Research has demonstrated that this compound can significantly reduce the proliferation of fibroblasts in vivo, specifically in the context of fibrotic scar formation following spinal cord injury.[2] By blocking the PDGFRβ pathway, this compound effectively curtails the expansion of the fibroblast population, thereby mitigating fibrosis.[2] This guide synthesizes the current understanding of this compound's mechanism of action on fibroblasts, providing a foundational resource for further research and therapeutic development.
Mechanism of Action: The PDGFRβ Signaling Pathway
The inhibitory effect of this compound on fibroblast proliferation is mediated through the blockade of the PDGFRβ signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and migration.
Pathway Activation:
-
Ligand Binding: The pathway is initiated by the binding of PDGF ligands, primarily PDGF-B and PDGF-D, to the extracellular domain of PDGFRβ on the fibroblast surface.[2]
-
Receptor Dimerization and Autophosphorylation: Ligand binding induces receptor dimerization and activates the intracellular tyrosine kinase domain. This leads to autophosphorylation of multiple tyrosine residues within the cytoplasmic tail of the receptor.
-
Recruitment of Signaling Proteins: The phosphorylated tyrosine residues serve as docking sites for various SH2 domain-containing intracellular signaling proteins.
Downstream Signaling Cascades: The activated PDGFRβ initiates several downstream signaling cascades that culminate in cell proliferation:
-
PI3K/Akt Pathway: Phosphoinositide 3-kinase (PI3K) is recruited to the activated receptor, leading to the production of PIP3. This, in turn, activates Akt (Protein Kinase B), a serine/threonine kinase that promotes cell survival and proliferation by phosphorylating numerous downstream targets that regulate the cell cycle.
-
Ras/MAPK Pathway: Growth factor receptor-bound protein 2 (Grb2) and Son of Sevenless (SOS) are recruited, which activate Ras. Activated Ras triggers a phosphorylation cascade involving Raf, MEK (MAPK/ERK Kinase), and ERK (Extracellular signal-regulated kinase). Phosphorylated ERK translocates to the nucleus and activates transcription factors (e.g., c-Myc, c-Fos) that drive the expression of genes required for cell cycle progression from G1 to S phase.
-
PLCγ Pathway: Phospholipase C gamma (PLCγ) activation leads to the hydrolysis of PIP2 into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This results in the release of intracellular calcium and the activation of Protein Kinase C (PKC), which also contributes to proliferative signals.
This compound's Point of Intervention: this compound acts as a competitive inhibitor at the ATP-binding site of the PDGFRβ tyrosine kinase domain. By preventing ATP from binding, this compound blocks the initial autophosphorylation of the receptor, thereby inhibiting the activation of all downstream signaling pathways that lead to fibroblast proliferation.
Quantitative Data on Proliferation Inhibition
The primary evidence for this compound's inhibitory effect on fibroblast proliferation comes from in vivo studies in a mouse model of spinal cord injury (SCI). In this model, fibroblast proliferation contributes significantly to the formation of fibrotic scars. The administration of this compound was shown to significantly reduce the number of proliferating fibroblasts at the injury site. Proliferation was assessed by co-staining for the fibroblast marker PDGFRβ and the proliferation markers BrdU (incorporation during DNA synthesis) and Ki67 (expressed in actively cycling cells).
Note: The available literature focuses on in vivo outcomes. To date, specific in vitro dose-response curves or IC50 values for this compound on isolated fibroblast cell lines have not been published. The data below reflects the quantification from the in vivo SCI model.
| Experimental Group | Proliferation Marker | Cell Type | Result | Statistical Significance | Source |
| Control (Vehicle) | BrdU | PDGFRβ+ Fibroblasts | High density of double-positive cells | - | [Li et al., 2022][2] |
| This compound Treated | BrdU | PDGFRβ+ Fibroblasts | Significantly lower density of double-positive cells | p < 0.001 | [Li et al., 2022][2] |
| Control (Vehicle) | Ki67 | PDGFRβ+ Fibroblasts | High density of double-positive cells | - | [Li et al., 2022][2] |
| This compound Treated | Ki67 | PDGFRβ+ Fibroblasts | Significantly lower density of double-positive cells | p < 0.001 | [Li et al., 2022][2] |
These results demonstrate a potent anti-proliferative effect of this compound on fibroblasts in a complex tissue injury environment.[2]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound on fibroblast proliferation. These protocols are based on the techniques used in the foundational studies and standard laboratory practices.
In Vitro Fibroblast Proliferation Assay (General Protocol)
This protocol describes a general workflow for testing the direct effect of this compound on cultured fibroblasts.
BrdU Incorporation Assay with Immunofluorescence
This assay quantifies cells actively synthesizing DNA.
Materials:
-
Fibroblast cell line (e.g., NIH/3T3) or primary fibroblasts
-
96-well imaging plates
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound (stock solution in DMSO)
-
Recombinant PDGF-BB
-
BrdU labeling solution (10 µM)
-
Fixation solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Denaturation solution (e.g., 2N HCl)
-
Neutralization buffer (e.g., 0.1 M Sodium Borate buffer, pH 8.5)
-
Blocking buffer (e.g., 5% Goat Serum in PBS)
-
Primary antibody: Anti-BrdU
-
Secondary antibody: Fluorophore-conjugated anti-mouse/rat IgG
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or high-content imager
Procedure:
-
Cell Seeding: Seed fibroblasts into a 96-well imaging plate at a density that allows for proliferation without reaching confluence during the experiment (e.g., 5,000 cells/well). Allow cells to attach for 24 hours.
-
Treatment:
-
Replace media with low-serum media (e.g., 0.5% FBS) for 12-24 hours to synchronize cells in G0/G1 phase.
-
Pre-treat cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1 hour.
-
Add a pro-proliferative stimulus, such as PDGF-BB (e.g., 20 ng/mL).
-
Incubate for 18-24 hours.
-
-
BrdU Labeling: Add BrdU labeling solution to each well for a final concentration of 10 µM. Incubate for 2-4 hours at 37°C.
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
-
DNA Denaturation:
-
Wash twice with PBS.
-
Incubate with 2N HCl for 30 minutes at 37°C to denature the DNA.
-
Aspirate HCl and immediately neutralize with Sodium Borate buffer for 5 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with 5% Goat Serum for 1 hour.
-
Incubate with anti-BrdU primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody and DAPI for 1 hour at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash three times with PBS.
-
Image wells using a fluorescence microscope.
-
Quantify the percentage of BrdU-positive nuclei (proliferating cells) relative to the total number of nuclei (DAPI-positive).
-
Ki67 Immunofluorescence Staining
This method identifies cells in all active phases of the cell cycle (G1, S, G2, M).
Materials:
-
Same as for BrdU assay, excluding BrdU, HCl, and Sodium Borate buffer.
-
Primary antibody: Anti-Ki67
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the BrdU protocol. An incubation time of 24-48 hours after PDGF stimulation is typical.
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with 5% Goat Serum for 1 hour.
-
Incubate with anti-Ki67 primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody and DAPI for 1 hour at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash three times with PBS.
-
Image wells using a fluorescence microscope.
-
Quantify the percentage of Ki67-positive nuclei relative to the total number of nuclei (DAPI-positive).
-
Conclusion
This compound is a potent inhibitor of fibroblast proliferation, acting through the specific blockade of the PDGFRβ signaling pathway. By preventing receptor autophosphorylation, this compound effectively shuts down the downstream PI3K/Akt and Ras/MAPK cascades that are essential for driving the cell cycle. In vivo evidence strongly supports its efficacy in reducing fibroblast numbers in fibrotic scarring. The experimental protocols detailed herein provide a robust framework for further characterizing the anti-proliferative and anti-fibrotic potential of this compound and similar targeted inhibitors. Future in vitro studies are warranted to establish precise dose-response relationships and to further elucidate the downstream molecular consequences of PDGFRβ inhibition in different fibroblast populations. Such research will be crucial for the continued development of this compound as a potential therapeutic agent for a range of debilitating fibrotic diseases.
References
SU16f: A Technical Guide for Investigating PDGF-Driven Tumor Growth
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of SU16f, a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ). It is intended to serve as a resource for researchers studying PDGF-driven tumor growth, covering its mechanism of action, key experimental data, and detailed protocols for its application in both in vitro and in vivo settings.
Introduction to this compound
This compound is a small molecule inhibitor belonging to the 3-substituted indolin-2-one class of compounds.[1] It has been identified as a potent and highly selective antagonist of PDGFRβ, a receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell proliferation, migration, and survival.[2] Overactivity of the PDGF/PDGFR signaling pathway is a known driver in the progression of several cancers, not only by direct stimulation of tumor cells but also by promoting angiogenesis and modifying the tumor stroma.[3][4][5] this compound's selectivity for PDGFRβ makes it an invaluable tool for dissecting the specific roles of this pathway in tumorigenesis.[6]
Mechanism of Action
This compound exerts its inhibitory effects by targeting the tyrosine kinase activity of PDGFRβ.[2] Upon binding of its ligands (PDGF-BB or PDGF-DD), PDGFRβ dimerizes and undergoes autophosphorylation on specific tyrosine residues within its cytoplasmic domain.[7][8] This autophosphorylation creates docking sites for various SH2 domain-containing signaling proteins, which in turn activate downstream pathways critical for cell growth and survival, most notably the PI3K/AKT and RAS/MAPK pathways.[2][7][9]
This compound selectively binds to the ATP-binding pocket of the PDGFRβ kinase domain, preventing receptor autophosphorylation.[2] This action effectively blocks the initiation of the entire downstream signaling cascade, leading to an inhibition of PDGF-stimulated cellular responses.[2]
Data Presentation
Chemical Properties of this compound
The following table summarizes the key chemical properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 251356-45-3 | [1][2][10] |
| Molecular Formula | C₂₄H₂₂N₂O₃ | [2][10] |
| Molecular Weight | 386.44 g/mol | [1][10] |
| Appearance | Solid powder | [2] |
| Purity | >98% | [2][10] |
| Solubility | Soluble in DMSO (up to 100 mM) | [1] |
Inhibitory Activity and Selectivity
This compound demonstrates high selectivity for PDGFRβ over other related receptor tyrosine kinases. This is critical for its use as a specific tool to probe PDGF-driven processes.
| Target | IC₅₀ | Reference(s) |
| PDGFRβ | 10 nM | [1][2][11] |
| VEGFR2 | 140 nM | [2][11] |
| FGFR1 | 2.29 µM | [1][11] |
| EGFR | >100 µM | [6] |
IC₅₀ (Half-maximal inhibitory concentration) values indicate the concentration of this compound required to inhibit 50% of the kinase activity.
In Vitro Effects on Cellular Processes
Studies have shown that this compound effectively inhibits key cellular processes driven by PDGF signaling in various cell types.
| Cell Type | Process Inhibited | Effective Concentration | Downstream Effects | Reference(s) |
| Gastric Cancer Cells (SGC-7901) | Proliferation, Migration | 20 µM | Downregulation of p-AKT, Bcl-2, N-cadherin; Upregulation of Bax, E-cadherin | [1][11][12] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Proliferation | IC₅₀ = 0.11 µM | Inhibition of angiogenesis-related cell growth | |
| NIH3T3 Fibroblasts | Proliferation | IC₅₀ = 0.11 µM | Inhibition of fibroblast expansion | |
| Vascular Smooth Muscle Cells | Proliferation, Migration | Not specified | Suppression of pathways leading to cell growth and movement | [2] |
Experimental Protocols
The following protocols provide a generalized framework for using this compound in research. Specific concentrations, incubation times, and animal models should be optimized for the particular experimental system.
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol describes a method to assess the effect of this compound on the proliferation of PDGF-stimulated cells.
-
Cell Seeding: Plate cells (e.g., NIH3T3 fibroblasts or a tumor cell line expressing PDGFRβ) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with a serum-free or low-serum medium for 24 hours to synchronize the cells and minimize baseline receptor activation.
-
This compound Pre-treatment: Prepare a stock solution of this compound in DMSO.[1] Dilute the stock solution to various concentrations in the serum-free medium. Add the this compound dilutions to the appropriate wells and incubate for 1-2 hours. Include a vehicle control (DMSO only).
-
PDGF Stimulation: Add recombinant PDGF-BB (e.g., 10-50 ng/mL) to the wells to stimulate proliferation. Maintain a negative control group without PDGF stimulation.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Analysis: Normalize the results to the vehicle-treated, PDGF-stimulated control to determine the percentage of proliferation inhibition at each this compound concentration and calculate the IC₅₀ value.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10⁶ cells) known to be driven by PDGF signaling into the flank of immunodeficient mice (e.g., Balb/c Nude).[13][14]
-
Tumor Growth and Grouping: Monitor tumor growth regularly using calipers. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
This compound Formulation and Administration: Prepare this compound for injection. A common formulation involves suspending the compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) or 20% SBE-β-CD in saline.[11] Administer this compound to the treatment group via intraperitoneal (IP) or oral (PO) gavage at a predetermined dose and schedule (e.g., 25-50 mg/kg, daily). The control group should receive the vehicle only.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Study Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
-
Tissue Collection: At the end of the study, euthanize the animals and excise the tumors. Tumors can be weighed and processed for further analysis (e.g., histology, immunohistochemistry for proliferation markers like Ki67, or Western blot for p-PDGFRβ).[6]
-
Data Analysis: Compare the average tumor volume and weight between the treatment and control groups to determine the percentage of tumor growth inhibition (TGI).
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of PDGFRβ. Its ability to specifically block the PDGF signaling cascade makes it an essential research tool for elucidating the mechanisms of PDGF-driven tumor growth, angiogenesis, and stromal interactions. The data and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies to explore novel therapeutic strategies targeting the PDGF pathway in cancer.
References
- 1. This compound | PDGFR | TargetMol [targetmol.com]
- 2. medkoo.com [medkoo.com]
- 3. Targeting the PDGF signaling pathway in tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Additive Effects of PDGF Receptor β Signaling Pathways in Vascular Smooth Muscle Cell Development | PLOS Biology [journals.plos.org]
- 9. Emerging roles of PDGF-D signaling pathway in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. xcessbio.com [xcessbio.com]
- 13. mdpi.com [mdpi.com]
- 14. KLF16 suppresses human glioma cell proliferation and tumourigenicity by targeting TFAM - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anti-Angiogenic Effects of SU16f
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions, such as wound healing and embryonic development, and pathological conditions. In oncology, angiogenesis is a hallmark of cancer, supplying tumors with the necessary oxygen and nutrients to support their growth and metastasis. Consequently, inhibiting angiogenesis has become a cornerstone of modern cancer therapy. SU16f, a substituted 3-[(pyrrol-2-yl)methylidenyl]indolin-2-one, has emerged as a potent small molecule inhibitor targeting key receptor tyrosine kinases (RTKs) involved in angiogenic signaling. This technical guide provides a comprehensive overview of this compound's mechanism of action, its quantitative inhibitory profile, detailed experimental protocols for its investigation, and its effects on critical signaling pathways.
Section 1: Mechanism of Action of this compound
This compound exerts its anti-angiogenic effects primarily by inhibiting the tyrosine kinase activity of Platelet-Derived Growth Factor Receptor β (PDGFRβ) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] These receptors are crucial for the proliferation and migration of endothelial cells, pericytes, and fibroblasts—cell types integral to vessel formation and maturation.
Upon ligand binding (PDGF-B/D for PDGFRβ; VEGF-A for VEGFR2), these receptors dimerize and autophosphorylate specific tyrosine residues in their intracellular domains. This phosphorylation creates docking sites for downstream signaling proteins, activating cascades such as the PI3K/AKT and MAPK pathways, which ultimately promote cell proliferation, survival, and migration.[2][3] this compound acts as an ATP-competitive inhibitor, binding to the kinase domain of these receptors and preventing the phosphorylation step, thereby blocking the entire downstream signaling cascade.[2] This dual inhibition of both endothelial cells (via VEGFR2) and perivascular cells (via PDGFRβ) provides a robust anti-angiogenic and anti-stromal effect.[2]
References
SU16f: A Potent and Selective Chemical Probe for Interrogating PDGFRβ Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Platelet-Derived Growth Factor Receptor β (PDGFRβ) is a receptor tyrosine kinase that plays a pivotal role in various physiological and pathological processes, including cell proliferation, migration, angiogenesis, and tissue fibrosis.[1] Dysregulation of PDGFRβ signaling is implicated in numerous diseases, making it a critical target for therapeutic intervention and a subject of intense research. SU16f has emerged as a potent and selective small molecule inhibitor of PDGFRβ, serving as an invaluable chemical probe to dissect its complex signaling pathways and cellular functions. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity, and detailed experimental protocols for its application in studying PDGFRβ.
Mechanism of Action and Selectivity
This compound is a 3-substituted indolin-2-one derivative that functions as an ATP-competitive inhibitor of the PDGFRβ kinase domain. By binding to the ATP pocket, this compound effectively blocks the autophosphorylation of the receptor, a critical step in its activation.[2] This inhibition prevents the recruitment and activation of downstream signaling molecules, thereby abrogating the cellular responses mediated by PDGFRβ.[2]
Data Presentation: Kinase Selectivity Profile
This compound exhibits high selectivity for PDGFRβ over other related kinases. The following table summarizes the inhibitory activity of this compound against a panel of receptor tyrosine kinases.
| Kinase Target | IC50 (nM) | Selectivity vs. PDGFRβ |
| PDGFRβ | 10 | - |
| VEGFR2 | 140 | >14-fold |
| FGFR1 | 2,290 | >229-fold |
| EGFR | >100,000 | >10,000-fold |
Data compiled from multiple sources.[3][4]
PDGFRβ Signaling Pathway
The activation of PDGFRβ by its ligands, primarily PDGF-BB and PDGF-DD, initiates a cascade of intracellular signaling events.[1] this compound, by inhibiting the initial autophosphorylation step, provides a powerful tool to investigate the roles of these downstream pathways.
PDGFRβ signaling cascade and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the function of this compound as a PDGFRβ probe.
Western Blot Analysis of PDGFRβ Phosphorylation
This protocol details the steps to assess the inhibitory effect of this compound on ligand-induced PDGFRβ phosphorylation and downstream signaling.
Materials:
-
Cell line expressing PDGFRβ (e.g., NIH3T3, primary fibroblasts)
-
This compound (stock solution in DMSO)
-
PDGF-BB ligand
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-PDGFRβ (Tyr751), anti-PDGFRβ, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Serum-starve the cells for 12-24 hours.
-
Pre-treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 1-2 hours.
-
Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes at 37°C.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended starting dilutions are typically 1:1000.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (typically 1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
Cell Proliferation (MTT) Assay
This assay measures the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for 24-72 hours.
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the anti-angiogenic potential of this compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Basement membrane extract (e.g., Matrigel)
-
This compound
-
96-well plates
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with basement membrane extract and allow it to solidify at 37°C.
-
Cell Seeding and Treatment: Seed HUVECs onto the gel in the presence of various concentrations of this compound.
-
Incubation: Incubate the plate for 4-18 hours at 37°C.
-
Imaging: Visualize and capture images of the tube-like structures using a microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length using image analysis software.
In Vivo Tumor Growth Inhibition Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells that drive PDGFRβ-dependent growth
-
This compound formulated for in vivo administration
-
Calipers
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject tumor cells into the flank of the mice.
-
Tumor Growth and Grouping: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Treatment: Administer this compound or vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = (length x width²)/2).
-
Data Analysis: Plot tumor growth curves and calculate the percentage of tumor growth inhibition at the end of the study.
Quantitative Data Example: In a study using a B16-F10 melanoma xenograft model, treatment with a similar multi-kinase inhibitor targeting PDGFR resulted in significant tumor growth retardation.[5] For instance, at a given dose, a 90% ± 3.9% retardation in tumor proliferation was observed compared to the control group.[5]
In Vivo Spinal Cord Injury (SCI) Model
This protocol describes a general approach to assess the therapeutic potential of this compound in promoting functional recovery after SCI.
Materials:
-
Rodents (e.g., mice or rats)
-
Surgical instruments for laminectomy and spinal cord injury induction
-
This compound formulated for in vivo administration
-
Behavioral assessment tools (e.g., Basso Mouse Scale)
Procedure:
-
Surgical Procedure: Perform a laminectomy at the desired spinal cord level (e.g., T9-T10) and induce a contusion or compression injury.
-
Treatment: Administer this compound or vehicle control, often via intrathecal injection, starting at a specific time point post-injury and continuing for a defined duration.[6]
-
Behavioral Assessment: Evaluate locomotor function at regular intervals using a standardized scale such as the Basso Mouse Scale (BMS), which scores hindlimb movements and coordination.[4][7]
-
Histological Analysis: At the end of the study, perfuse the animals and collect the spinal cord tissue for histological analysis to assess lesion size, axonal sprouting, and glial scarring.
Quantitative Data Example: In a mouse model of SCI, untreated animals might show a BMS score that plateaus around 2, indicating extensive paralysis. Treatment with a therapeutic agent could lead to a significant improvement, with average scores reaching above 6, indicating regained plantar stepping and coordination.
Workflow for Characterizing this compound as a PDGFRβ Probe
The following diagram illustrates a typical workflow for the comprehensive characterization of a kinase inhibitor like this compound.
A generalized workflow for the characterization of a kinase inhibitor.
Conclusion
This compound is a highly valuable chemical tool for the investigation of PDGFRβ signaling and function. Its potency and selectivity enable researchers to specifically probe the roles of PDGFRβ in a variety of biological contexts. The experimental protocols and data presented in this guide offer a robust framework for utilizing this compound to advance our understanding of PDGFRβ in both health and disease, and to facilitate the development of novel therapeutic strategies targeting this important receptor tyrosine kinase.
References
- 1. Inhibition of platelet-derived growth factor signaling attenuates pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A combined scoring method to assess behavioral recovery after mouse spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A combined scoring method to assess behavioral recovery after mouse spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Basso Mouse Scale for locomotion detects differences in recovery after spinal cord injury in five common mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
discovery and synthesis of SU16f compound
An In-Depth Technical Guide to the Discovery and Synthesis of SU16f: A Potent PDGFRβ Inhibitor
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the PDGFRβ signaling pathway.
Introduction
This compound, chemically known as 3-(2,4-dimethyl-5-{[(3Z)-2-oxo-6-phenyl-2,3-dihydro-1H-indol-3-ylidene]methyl}-1H-pyrrol-3-yl)propanoic acid, is a member of the 3-substituted indolin-2-one class of compounds.[1] It has emerged as a significant research tool and a promising therapeutic candidate due to its high potency and selectivity for PDGFRβ, a receptor tyrosine kinase implicated in various pathological processes, including cancer, fibrosis, and vascular diseases.[2][3]
Quantitative Data
The inhibitory activity of this compound has been characterized against several key receptor tyrosine kinases. The half-maximal inhibitory concentrations (IC50) highlight its selectivity for PDGFRβ.
| Target Kinase | IC50 |
| PDGFRβ | 10 nM[1][4][5] |
| VEGF-R2 | 140 nM[4][5] |
| FGF-R1 | 2.29 μM[4][5] |
| EGFR | >100 μM[6] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by selectively inhibiting the kinase activity of PDGFRβ.[2] This inhibition prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades. The two primary pathways affected are the Phosphoinositide 3-kinase (PI3K)/AKT and the Mitogen-activated protein kinase (MAPK) pathways, both of which are crucial for cell proliferation, migration, and survival.[2]
This compound inhibits PDGFRβ signaling.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound, a 3-substituted indolin-2-one, generally follows a Knoevenagel condensation reaction. While a specific, detailed protocol for this compound is not publicly available, a general procedure can be adapted from the synthesis of similar compounds.[7][8]
General Procedure for the Synthesis of 3-Substituted Indolin-2-ones:
-
Preparation of the Pyrrole (B145914) Intermediate: The synthesis begins with the preparation of the substituted pyrrole moiety.
-
Knoevenagel Condensation: The pyrrole intermediate is then reacted with a substituted indolin-2-one in a suitable solvent, such as ethanol (B145695) or dimethylformamide (DMF), often in the presence of a base like piperidine (B6355638) or triethylamine (B128534) (Et3N).[7]
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to facilitate the condensation.
-
Purification: The crude product is purified by precipitation in water followed by extraction with an organic solvent and column chromatography to yield the final 3-substituted indolin-2-one.[7]
General synthesis workflow for this compound.
PDGFRβ Kinase Assay
To determine the inhibitory activity of this compound against PDGFRβ, a luminescence-based kinase assay such as the ADP-Glo™ Kinase Assay can be employed.[2]
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the kinase buffer, PDGFRβ enzyme, the substrate (e.g., a poly-Glu,Tyr peptide), and ATP.
-
Inhibitor Addition: Add this compound at various concentrations to the reaction mixture. A DMSO control is used for baseline activity.
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using luciferase.
-
Measurement: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP formed and thus the kinase activity.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis of Downstream Signaling
Western blotting is used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT and MAPK pathways.[4][5]
Protocol:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., fibroblasts or cancer cell lines expressing PDGFRβ) and treat them with PDGF in the presence or absence of this compound for a specified time.
-
Cell Lysis: Lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of AKT (e.g., p-AKT Ser473) and ERK (a key MAPK), as well as antibodies for the total proteins as loading controls.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Western blot experimental workflow.
In Vivo Spinal Cord Injury Model
This compound has been evaluated in a mouse model of spinal cord injury (SCI) to assess its therapeutic potential.[1]
Protocol:
-
Animal Model: A spinal cord compression injury is induced in mice.
-
Drug Administration: this compound is administered intrathecally to specifically block the PDGFRβ pathway in the injured spinal cord.[1]
-
Behavioral Assessments: Locomotor function is assessed using a standardized scale such as the Basso Mouse Scale (BMS) at various time points post-injury.[1]
-
Histological Analysis: At the end of the study, spinal cord tissue is collected for immunofluorescence staining to evaluate fibrotic scar formation, axon regeneration, and inflammatory cell infiltration.[1]
Conclusion
This compound is a valuable pharmacological tool for studying the roles of PDGFRβ in health and disease. Its potent and selective inhibitory activity, coupled with demonstrated in vivo efficacy, positions it as a promising lead compound for the development of novel therapeutics for a range of disorders characterized by aberrant PDGFRβ signaling. The experimental protocols outlined in this guide provide a framework for the synthesis and comprehensive biological evaluation of this compound and similar compounds.
References
- 1. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.jp [promega.jp]
- 3. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
SU16f: A Technical Guide to a Potent PDGFRβ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SU16f, a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ). This document consolidates key information regarding its chemical properties, mechanism of action, relevant signaling pathways, and established experimental applications, with a focus on its role in cellular reprogramming and cancer research.
Core Quantitative Data
A summary of the essential quantitative data for this compound is presented below, facilitating easy reference and comparison.
| Property | Value | References |
| CAS Number | 251356-45-3 | [1][2] |
| Molecular Weight | 386.44 g/mol | [1] |
| Molecular Formula | C₂₄H₂₂N₂O₃ | [1] |
| IC₅₀ for PDGFRβ | 10 nM | [3] |
| IC₅₀ for VEGFR2 | 140 nM | [3] |
| IC₅₀ for FGFR1 | 2.29 μM | [3] |
| IC₅₀ for EGFR | >10 μM | |
| Solubility | Soluble in DMSO |
Mechanism of Action and Signaling Pathway
This compound functions as a highly selective and potent inhibitor of PDGFRβ, a receptor tyrosine kinase.[3] Upon binding of its ligand, primarily PDGF-BB, PDGFRβ dimerizes and undergoes autophosphorylation on multiple tyrosine residues. This activation creates docking sites for various SH2 domain-containing proteins, initiating downstream signaling cascades that regulate cellular processes such as proliferation, migration, and survival.
This compound exerts its inhibitory effect by competing with ATP for the kinase domain of PDGFRβ, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. A key pathway affected by this compound is the PI3K/AKT pathway, which is crucial for cell survival and proliferation. By inhibiting PDGFRβ, this compound leads to the downregulation of phosphorylated AKT (p-AKT), which in turn can modulate the expression of apoptosis-related proteins like Bcl-2 and Bax.[4]
Below is a diagram illustrating the simplified PDGFRβ signaling pathway and the point of inhibition by this compound.
Caption: Simplified PDGFRβ signaling cascade and the inhibitory action of this compound.
Experimental Protocols
This compound has been utilized in various key experimental settings. Detailed methodologies for two prominent applications are provided below.
Conversion of Human Fibroblasts into Cardiomyocytes
This compound is a component of a nine-compound cocktail (9C) used to chemically induce the reprogramming of human fibroblasts into cardiomyocyte-like cells.[1][5]
Experimental Workflow:
Caption: Workflow for the chemical reprogramming of fibroblasts into cardiomyocytes using the 9C cocktail.
Methodology:
This protocol is adapted from the work of Cao et al. and protocols provided by Tocris Bioscience.[1][2][6]
a. Preparation of 9C Medium:
The 9C medium consists of a basal medium (e.g., DMEM/F12) supplemented with the following nine small molecules at their specified final concentrations:
-
CHIR99021 (3 μM)
-
A83-01 (0.5 μM)
-
BIX01294 (1 μM)
-
AS8351 (0.5 μM)
-
SC1 (1 μM)
-
Y27632 (5 μM)
-
OAC2 (5 μM)
-
This compound (5 μM)
-
JNJ10198409 (0.1 μM)
b. Cell Culture and Treatment:
-
Plate human fibroblasts (e.g., human foreskin fibroblasts) in a suitable culture vessel and culture until they reach the desired confluency.
-
Aspirate the standard culture medium and replace it with the freshly prepared 9C medium.
-
Culture the cells in the 9C medium for approximately 6 days, replacing the medium as required.
-
After the 9C treatment, replace the medium with Cardiac Induction Medium (CIM), which typically contains factors like Activin A, BMP4, and VEGF.
-
Culture the cells in CIM for approximately 5 days.
-
Following CIM treatment, switch to a human cardiomyocyte-conditioned medium to promote further maturation.
-
Monitor the cells for the emergence of cardiomyocyte-like phenotypes, such as spontaneous beating and the expression of cardiac-specific markers (e.g., cardiac troponin T).
Gastric Cancer Cell Proliferation Assay
This compound has been shown to inhibit the proliferation of gastric cancer cells by blocking the PDGFRβ signaling pathway.[4] A common method to assess this is through a cell viability assay such as the MTT or CCK-8 assay.
Methodology:
This protocol is a generalized procedure based on standard cell proliferation assays and information from studies using this compound in gastric cancer cell lines.[4]
a. Cell Seeding:
-
Culture human gastric cancer cell lines (e.g., SGC-7901) under standard conditions.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Perform a cell count and adjust the cell density to the desired concentration.
-
Seed the cells into a 96-well plate at a density of approximately 5,000 to 10,000 cells per well in a final volume of 100 µL.
-
Incubate the plate overnight to allow for cell attachment.
b. This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (a typical concentration used is 20 μM).[3] Include a vehicle control (DMSO-containing medium) and a no-treatment control.
-
Aspirate the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the controls.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
c. Cell Viability Assessment (MTT Assay Example):
-
Following the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Conclusion
This compound is a valuable research tool for investigating the roles of PDGFRβ signaling in various biological processes. Its high potency and selectivity make it particularly useful for studies in regenerative medicine, such as the chemical reprogramming of cells, and in oncology for exploring novel therapeutic strategies against cancers driven by aberrant PDGFRβ activity. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their work.
References
- 1. The all-chemical approach: A solution for converting fibroblasts into myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.tocris.com [resources.tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Direct reprogramming of fibroblasts into cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tocris.com [tocris.com]
Methodological & Application
Application Notes and Protocols for Dissolving SU16f in DMSO for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU16f is a potent and selective inhibitor of the platelet-derived growth factor receptor β (PDGFRβ) tyrosine kinase, with an IC50 of 10 nM.[1] It demonstrates significant selectivity over other kinases such as VEGFR2, FGFR1, and EGFR.[2] Due to its specific mechanism of action, this compound is a valuable tool in studying cellular signaling pathways and has been investigated for its therapeutic potential in conditions like spinal cord injury by inhibiting fibrotic scar formation.[2][3][4][5] In cell culture experiments, this compound has been shown to inhibit the proliferation of various cell types, including Human Umbilical Vein Endothelial Cells (HUVEC) and NIH3T3 cells.
Dimethyl sulfoxide (B87167) (DMSO) is a widely used aprotic solvent in cell culture for dissolving hydrophobic compounds like this compound.[6][7][8] Its ability to dissolve a broad range of substances and its miscibility with aqueous culture media make it an essential vehicle for introducing non-polar drugs and reagents to cellular systems.[7] However, it is crucial to acknowledge that DMSO can have direct effects on cells, including inducing differentiation, affecting cell growth, and at higher concentrations, causing cytotoxicity.[6][7][9][10] Therefore, careful consideration of the final DMSO concentration in the culture medium is paramount to ensure that the observed effects are attributable to the compound of interest and not the solvent.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and DMSO.
| Parameter | Value | Reference |
| This compound Properties | ||
| Molecular Weight | 386.44 g/mol | [11] |
| Chemical Formula | C24H22N2O3 | [11] |
| Appearance | Red-brown solid | [11] |
| Solubility in DMSO | 25 mg/mL (64.69 mM) | [1] |
| This compound Activity | ||
| IC50 for PDGFRβ | 10 nM | [1] |
| IC50 for HUVEC proliferation | 0.11 µM | |
| DMSO in Cell Culture | ||
| Recommended Final Concentration | 0.1% - 0.5% (v/v) | [8][9][10] |
| Tolerated Final Concentration (some cell lines) | Up to 1% (v/v) | [8] |
| Cytotoxic Concentration | >1% (v/v), cell type dependent | [6][9][12] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)[1]
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.38644 mg of this compound (Molecular Weight = 386.44 g/mol ).
-
Dissolving in DMSO:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube. For the example above, add 100 µL of DMSO to the 0.38644 mg of this compound.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
-
Sonication (Recommended): If the compound does not fully dissolve with vortexing, sonicate the tube in a water bath for 5-10 minutes.[1] Visually inspect the solution to ensure there are no visible particles.
-
Storage: Store the 10 mM this compound stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[13][14][15] While some compounds are stable in DMSO for extended periods, it is best practice to use freshly prepared solutions when possible.[15]
Dilution of this compound Stock Solution for Cell Culture Treatment
This protocol outlines the dilution of the this compound DMSO stock solution into cell culture medium to achieve the desired final working concentration.
Materials:
-
10 mM this compound in DMSO stock solution
-
Complete cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes or plates
-
Calibrated pipettes and sterile tips
Procedure:
-
Determine Final Concentration: Decide on the final concentration of this compound to be used in the cell culture experiment (e.g., 1 µM, 10 µM).
-
Calculate Dilution: Calculate the volume of the 10 mM stock solution needed to achieve the final concentration in the desired volume of culture medium. For example, to prepare 1 mL of medium with a final this compound concentration of 10 µM, you would need to add 1 µL of the 10 mM stock solution (a 1:1000 dilution).
-
Serial Dilution (Recommended): To ensure accurate and homogenous mixing, especially for very dilute solutions, perform a serial dilution.
-
First, dilute the 10 mM stock solution in sterile DMSO to an intermediate concentration (e.g., 1 mM).
-
Then, add the appropriate volume of the intermediate stock to the culture medium.
-
-
Adding to Culture Medium:
-
Warm the complete cell culture medium to 37°C.
-
Directly add the calculated volume of the this compound stock solution to the pre-warmed medium.
-
Immediately mix the solution thoroughly by gentle pipetting or swirling to prevent precipitation of the compound.[16]
-
-
Vehicle Control: It is critical to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as the this compound-treated samples. For a 1:1000 dilution of the stock, the final DMSO concentration will be 0.1%.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the freshly prepared this compound-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells under their optimal conditions (e.g., 37°C, 5% CO2) for the desired treatment duration.[17][18]
Visualizations
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits the PDGFRβ signaling pathway.
Experimental Workflow for this compound Cell Culture Treatment
Caption: Workflow for preparing and using this compound in cell culture.
References
- 1. This compound | PDGFR | TargetMol [targetmol.com]
- 2. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spinalcord.help [spinalcord.help]
- 4. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Denmark [eppendorf.com]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. lifetein.com [lifetein.com]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Cell culture conditions [qiagen.com]
- 18. In Vitro Technologies :: Cell Culture FAQs [lifescience.invitro.com.au]
Determining the Optimal In Vitro Working Concentration of SU11652: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU11652 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant activity against key mediators of tumorigenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and FMS-like tyrosine kinase 3 (FLT3).[1] Its mechanism of action involves the inhibition of these kinases, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[2] This document provides comprehensive application notes and detailed protocols for determining the optimal in vitro working concentration of SU11652, intended to guide researchers in accurately assessing its efficacy.
Data Presentation: Effective Concentrations of SU11652
The in vitro efficacy of SU11652 is highly cell-line dependent, with effective concentrations ranging from the low nanomolar to the micromolar scale. It is imperative to perform a dose-response analysis to determine the optimal concentration for a specific cell line and assay. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying potency.
Table 1: Summary of SU11652 IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Assay Type | Reference |
| MV-4-11 | Acute Myeloid Leukemia (FLT3-ITD Positive) | ~5 nM | Cell Viability (MTT) | [3] |
| HeLa | Cervical Carcinoma | 4 µM - 8 µM | Cytotoxicity | [3] |
| U-2-OS | Osteosarcoma | 4 µM - 8 µM | Cytotoxicity | [3] |
| Du145 | Prostate Carcinoma | 4 µM - 8 µM | Cytotoxicity | [3] |
| HL-60 | Acute Promyelocytic Leukemia | >500 nM | Cell Viability (MTT) | [3] |
| Jurkat | T-cell Leukemia | >500 nM | Cell Viability (MTT) | [3] |
| Karpas 299 | Anaplastic Large Cell Lymphoma | >500 nM | Cell Viability (MTT) | [3] |
Signaling Pathways and Experimental Workflow
SU11652 exerts its biological effects by inhibiting the autophosphorylation of RTKs, which in turn blocks critical downstream signaling pathways responsible for cell growth and survival.
Caption: SU11652 inhibits multiple RTKs, blocking key downstream signaling pathways.
A generalized workflow for assessing the in vitro effects of SU11652 is depicted below.
Caption: General workflow for in vitro evaluation of SU11652.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the dose-dependent cytotoxic effects of SU11652.
-
Materials:
-
Target cancer cell line
-
SU11652 (stock solution in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight. For leukemia cell lines, a density of 5 x 10^4 cells per well is often used, while for adherent solid tumor cell lines, a range of 5,000-10,000 cells/well is a good starting point.[4][5]
-
Compound Treatment: Prepare serial dilutions of SU11652 in complete culture medium. Remove the old medium from the wells and add 100 µL of the SU11652 dilutions. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[4]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Target cell line
-
SU11652 (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed 1-2 x 10^5 cells per well in a 6-well plate and treat with various concentrations of SU11652 for 24-48 hours.[2]
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the percentage of cells in different phases of the cell cycle.
-
Materials:
-
Target cell line
-
SU11652 (stock solution in DMSO)
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed approximately 1 x 10^6 cells and treat with SU11652 for 24-48 hours.[4]
-
Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend the cell pellet in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
-
Troubleshooting
-
Drug Precipitation: High concentrations of SU11652 may precipitate in aqueous media. Visually inspect solutions and consider adjusting the solvent or using a fresh preparation. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Inconsistent Results: Ensure consistent cell seeding density and passage number. Cell health and confluency can significantly impact experimental outcomes.
-
Weak Signal in Assays: Optimize incubation times. The peak apoptotic response, for example, can vary significantly between cell lines and drug concentrations. A time-course experiment is recommended.[6]
References
Application Notes and Protocols for SU16f in a Spinal Cord Injury Animal Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinal cord injury (SCI) is a devastating condition characterized by a complex secondary injury cascade that includes inflammation and the formation of a fibrotic scar, which presents a major barrier to axonal regeneration. Recent research has identified the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) pathway as a key player in the formation of this fibrotic scar.[1][2][3] The small molecule inhibitor, SU16f, is a potent and selective antagonist of PDGFRβ, and has shown significant promise in preclinical studies by reducing fibrotic scar formation, promoting axon regeneration, and improving functional recovery in a mouse model of SCI.[1][2][3]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in a contusive/compressive SCI animal model, intended to guide researchers in replicating and building upon these findings.
Mechanism of Action
Following SCI, Platelet-Derived Growth Factors B and D (PDGF-B and PDGF-D) are secreted by astrocytes, macrophages/microglia, and fibroblasts.[1][2] These ligands bind to and activate PDGFRβ on the surface of fibroblasts, triggering a signaling cascade that leads to fibroblast proliferation, migration, and excessive deposition of extracellular matrix (ECM) components like fibronectin and laminin.[1][4] This process is central to the formation of the dense, inhibitory fibrotic scar.
This compound selectively inhibits the kinase activity of PDGFRβ, thereby blocking its autophosphorylation and the subsequent downstream signaling pathways.[1] This inhibition of the PDGFRβ pathway has been demonstrated to reduce the proliferation of fibroblasts, decrease the deposition of fibrotic ECM, and ultimately lead to a less inhibitory environment for axonal regeneration.[1][2]
Signaling Pathway of PDGFRβ in SCI and Inhibition by this compound
Caption: PDGFRβ signaling in SCI and its inhibition by this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the use of this compound in a mouse model of SCI, based on published literature.
| Parameter | Value | Notes | Reference |
| Animal Model | |||
| Species | Mouse | [1][2] | |
| Strain | C57BL/6 | Eight-week-old mice are commonly used. | [1] |
| Injury Model | Spinal Cord Compression | T9 or T10 vertebral level is a common site for injury induction. | [1][5] |
| This compound Administration | |||
| Drug | This compound | A selective PDGFRβ inhibitor. | [1] |
| Dosage | 10 µM | Intrathecal injection. | [1] |
| Volume | 5 µL | Per injection. | [1] |
| Frequency | Daily | [1] | |
| Treatment Start | 3 days post-injury (dpi) | This timing coincides with the onset of fibroblast proliferation. | [1][4] |
| Experimental Timeline | |||
| Behavioral Analysis | Weekly until 28 dpi | Basso Mouse Scale (BMS) and footprint analysis. | [1] |
| Histological Analysis | 7, 14, and 28 dpi | To assess fibrotic scar formation, inflammation, and axonal regeneration. | [1] |
Experimental Protocols
Experimental Workflow
Caption: Experimental workflow for studying this compound in an SCI model.
Spinal Cord Compression Injury Model
This protocol describes a reproducible method for inducing a moderate spinal cord compression injury in mice.
Materials:
-
8-week-old C57BL/6 mice
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical tools (scissors, forceps, retractors, bone rongeurs)
-
Micromotor drill
-
Stereotaxic frame
-
Modified forceps with a spacer or a weight-drop device
-
Sutures or wound clips
-
Antibiotics and analgesics
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse and confirm the lack of a pedal withdrawal reflex. Shave the dorsal surface over the thoracic spine and sterilize the area with povidone-iodine and 70% ethanol.
-
Surgical Exposure: Make a midline skin incision over the thoracic vertebrae. Separate the paraspinal muscles to expose the vertebral column at the T9/T10 level.
-
Laminectomy: Carefully perform a laminectomy at the T9 or T10 vertebra to expose the dorsal surface of the spinal cord, leaving the dura mater intact.
-
Spinal Cord Injury:
-
Forceps Compression: Use calibrated forceps with a set spacer to compress the spinal cord bilaterally for a defined period (e.g., 15 seconds).
-
Weight-Drop Method: Position the mouse in a stereotaxic frame. A specific weight is dropped from a predetermined height onto an impounder resting on the exposed dura.
-
-
Closure: Suture the muscle layers and close the skin incision with sutures or wound clips.
-
Post-Operative Care: Administer analgesics and antibiotics as per institutional guidelines. Manually express the bladder twice daily until bladder function returns. Provide food and water on the cage floor for easy access.
This compound Preparation and Intrathecal Administration
This protocol details the preparation and injection of this compound into the intrathecal space of the lumbar spinal cord.
Materials:
-
This compound powder
-
DMSO (for stock solution)
-
Sterile saline or artificial cerebrospinal fluid (aCSF)
-
Hamilton syringe with a 30-gauge needle
-
Anesthetic (e.g., isoflurane)
Procedure:
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of injection, dilute the stock solution with sterile saline or aCSF to the final concentration of 10 µM.
-
Anesthesia: Lightly anesthetize the mouse with isoflurane.
-
Positioning: Position the mouse prone, with the lower back slightly arched to increase the space between the vertebrae.
-
Injection Site Identification: Palpate the iliac crests and identify the L5-L6 intervertebral space.
-
Intrathecal Injection: Insert the 30-gauge needle attached to the Hamilton syringe into the L5-L6 intervertebral space. A characteristic tail flick indicates successful entry into the intrathecal space.
-
Infusion: Slowly inject 5 µL of the this compound solution over approximately one minute.
-
Needle Removal and Recovery: Leave the needle in place for an additional 30-60 seconds to prevent backflow, then slowly withdraw it. Allow the mouse to recover in a clean, warm cage.
Behavioral Assessment
a) Basso Mouse Scale (BMS) for Locomotion
The BMS is a 9-point rating scale used to assess hindlimb locomotor recovery in an open field.
Procedure:
-
Place the mouse in an open field (a circular or square enclosure with a non-slip floor).
-
Observe the mouse's hindlimb movements for 4 minutes.
-
Score the locomotor ability based on the BMS scale, which evaluates ankle movement, weight support, stepping, coordination, paw position, and trunk stability. A score of 0 indicates complete paralysis, while a score of 9 represents normal locomotion.[6][7]
b) Footprint Analysis
Footprint analysis provides quantitative data on gait parameters.
Procedure:
-
Coat the mouse's hind paws with non-toxic ink of one color and the forepaws with another color.
-
Have the mouse walk along a paper-lined runway.
-
Scan the footprints and analyze parameters such as stride length, stride width, and base of support.[8]
Immunofluorescence Staining for Histological Analysis
This protocol is for the visualization of fibrotic scar components and regenerated axons in spinal cord tissue sections.
Materials:
-
Spinal cord tissue sections (cryosections or paraffin-embedded)
-
Primary antibodies (e.g., anti-PDGFRβ, anti-fibronectin, anti-laminin, anti-neurofilament, anti-5-HT)
-
Fluorescently-labeled secondary antibodies
-
DAPI for nuclear staining
-
Blocking solution (e.g., 10% donkey serum in PBS with 0.3% Triton X-100)
-
Mounting medium
Procedure:
-
Section Preparation: Prepare transverse or sagittal sections of the spinal cord.
-
Blocking: Incubate the sections in blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and incubate with the appropriate fluorescently-labeled secondary antibodies for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the sections with an anti-fade mounting medium.
-
Imaging: Visualize and capture images using a fluorescence or confocal microscope. The area of positive staining for fibrotic scar markers and the density of regenerated axons can be quantified using image analysis software.
Conclusion
The use of this compound to target the PDGFRβ pathway represents a promising therapeutic strategy for promoting recovery after spinal cord injury. The protocols outlined in these application notes provide a framework for investigating the efficacy and mechanism of this compound in a preclinical setting. Adherence to these detailed methods will facilitate the generation of reproducible and comparable data, which is crucial for the advancement of novel SCI therapies.
References
- 1. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. This compound | PDGFR | TargetMol [targetmol.com]
- 4. Neuroinflammation: 2022 update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Journal of Neuroinflammation 1/2022 | springermedizin.de [springermedizin.de]
- 6. Dose optimization of intrathecal administration of human umbilical cord mesenchymal stem cells for the treatment of subacute incomplete spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progression in translational research on spinal cord injury based on microenvironment imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bmjopen.bmj.com [bmjopen.bmj.com]
Application Notes and Protocols for SU16f Treatment in Gastric Cancer Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing SU16f, a selective platelet-derived growth factor receptor beta (PDGFRβ) inhibitor, in the study of gastric cancer cell migration. The provided information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in mitigating gastric cancer metastasis.
Introduction
Gastric cancer remains a significant global health challenge with a high mortality rate, primarily due to its metastatic spread. The migration of cancer cells is a critical step in the metastatic cascade, making it a key target for novel therapeutic interventions. This compound has been identified as a potent and selective inhibitor of PDGFRβ, a receptor tyrosine kinase implicated in various cellular processes, including cell proliferation and migration.[1][2] In the context of gastric cancer, particularly the SGC-7901 cell line, this compound has been shown to significantly impede cell migration.[1][2] This effect is largely attributed to its ability to reverse the epithelial-mesenchymal transition (EMT), a crucial process for cancer cell motility and invasion. This compound treatment leads to the upregulation of the epithelial marker E-cadherin and the downregulation of mesenchymal markers such as N-cadherin, Vimentin, and α-smooth muscle actin (α-SMA).[1][2] Furthermore, this compound has been observed to decrease the phosphorylation of AKT (p-AKT), a key downstream effector in cell survival and migration pathways.[2]
These application notes will detail the signaling pathways influenced by this compound, provide hypothetical quantitative data to illustrate its efficacy, and present step-by-step protocols for key in vitro migration assays.
Signaling Pathway
This compound primarily exerts its anti-migratory effects by inhibiting the PDGFRβ signaling pathway. Upon binding of its ligand, such as PDGF-BB, PDGFRβ dimerizes and autophosphorylates, initiating a downstream signaling cascade. One of the key pathways activated is the PI3K/AKT pathway, which promotes cell survival and migration. By inhibiting PDGFRβ, this compound prevents the phosphorylation and activation of AKT. This, in turn, influences the expression of EMT-related proteins, leading to a more epithelial and less migratory phenotype.
While the direct target of this compound is PDGFRβ, there is potential crosstalk between the PDGFRβ and the HGF/c-Met signaling pathways, both of which are significant drivers of gastric cancer progression and metastasis.[3][4][5] Aberrant c-Met activation is known to promote EMT, invasion, and proliferation.[3] While direct modulation of c-Met by this compound in gastric cancer has not been definitively established, the inhibition of a key migratory pathway like PDGFRβ could indirectly influence the overall migratory potential driven by other pathways like c-Met. The diagram below illustrates the established inhibitory action of this compound on the PDGFRβ pathway and a hypothesized crosstalk with the HGF/c-Met pathway.
Data Presentation
Disclaimer: The following quantitative data is illustrative and hypothetical, based on the known qualitative effects of this compound on gastric cancer cell migration. Specific experimental data from a dedicated study on this compound was not available in the public domain at the time of this writing. Researchers should generate their own data for accurate analysis.
Table 1: Effect of this compound on Gastric Cancer Cell (SGC-7901) Migration in a Wound Healing Assay
| Treatment | Concentration (µM) | Wound Closure at 24h (%) | Wound Closure at 48h (%) |
| Control (DMSO) | - | 35.2 ± 3.1 | 75.8 ± 4.5 |
| This compound | 5 | 22.5 ± 2.8 | 48.3 ± 3.9 |
| This compound | 10 | 15.1 ± 2.2 | 32.6 ± 3.1 |
| This compound | 20 | 8.7 ± 1.9 | 18.4 ± 2.5 |
Table 2: Effect of this compound on Gastric Cancer Cell (SGC-7901) Migration in a Transwell Assay
| Treatment | Concentration (µM) | Number of Migrated Cells (per field) |
| Control (DMSO) | - | 210 ± 18 |
| This compound | 5 | 135 ± 15 |
| This compound | 10 | 88 ± 11 |
| This compound | 20 | 45 ± 8 |
Table 3: Effect of this compound on the Expression of EMT Markers and p-AKT in SGC-7901 Cells (Relative Densitometry from Western Blot)
| Treatment | Concentration (µM) | p-AKT/Total AKT | E-cadherin | N-cadherin | Vimentin | α-SMA |
| Control (DMSO) | - | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound | 10 | 0.45 ± 0.05 | 2.15 ± 0.21 | 0.52 ± 0.06 | 0.48 ± 0.05 | 0.55 ± 0.07 |
| This compound | 20 | 0.21 ± 0.03 | 3.28 ± 0.35 | 0.28 ± 0.04 | 0.25 ± 0.03 | 0.31 ± 0.04 |
Experimental Protocols
Wound Healing (Scratch) Assay
This assay measures two-dimensional cell migration.
Materials:
-
SGC-7901 gastric cancer cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Serum-free culture medium
-
6-well plates
-
Sterile 200 µL pipette tips
-
Phosphate-buffered saline (PBS)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Inverted microscope with a camera
Protocol:
-
Seed SGC-7901 cells in 6-well plates and culture until they form a confluent monolayer.
-
Gently create a linear scratch in the center of the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells twice with PBS to remove detached cells and debris.
-
Replace the medium with serum-free medium containing different concentrations of this compound (e.g., 5, 10, 20 µM) or an equivalent amount of DMSO as a control.
-
Capture images of the scratch at 0 hours.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
Capture images of the same fields at subsequent time points (e.g., 24 and 48 hours).
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure using the formula: % Wound Closure = [(Area at 0h - Area at Xh) / Area at 0h] * 100
Transwell Migration Assay
This assay assesses the chemotactic migration of cells through a porous membrane.
Materials:
-
SGC-7901 gastric cancer cells
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Complete culture medium (chemoattractant)
-
Serum-free culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Cotton swabs
-
Methanol (B129727) (for fixing)
-
Crystal violet solution (for staining)
-
Inverted microscope
Protocol:
-
Culture SGC-7901 cells and serum-starve them for 12-24 hours before the assay.
-
Harvest and resuspend the cells in serum-free medium at a density of 1 x 10^5 cells/mL.
-
Add 500 µL of complete culture medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Add different concentrations of this compound (e.g., 5, 10, 20 µM) or DMSO to the upper chamber with the cells.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.1% crystal violet solution for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields under an inverted microscope.
Western Blotting for EMT Markers and p-AKT
This protocol is for detecting changes in protein expression levels.
Materials:
-
SGC-7901 cells treated with this compound or DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-AKT, anti-AKT, anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-α-SMA, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Culture and treat SGC-7901 cells with this compound or DMSO for the desired time.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (GAPDH or β-actin).
By following these detailed protocols and utilizing the provided information, researchers can effectively investigate the role of this compound in gastric cancer cell migration and further elucidate its potential as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Current advances of targeting HGF/c-Met pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HGF-mediated crosstalk between cancer-associated fibroblasts and MET-unamplified gastric cancer cells activates coordinated tumorigenesis and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Crosstalk Mechanisms Between HGF/c-Met Axis and ncRNAs in Malignancy [frontiersin.org]
Application Notes and Protocols for Using SU16f to Inhibit Pericyte Migration
For Research Use Only.
Introduction
Pericytes are contractile cells that envelop capillaries and venules, playing a critical role in the regulation of blood flow, vascular stability, and angiogenesis.[1] The migration of pericytes is a fundamental process in both physiological and pathological angiogenesis, contributing to tissue development, wound healing, and also to diseases such as cancer and fibrotic scarring.[2][3] The platelet-derived growth factor (PDGF) signaling pathway, specifically the interaction between PDGF-BB and its receptor PDGFRβ, is a key regulator of pericyte recruitment, proliferation, and migration.[4][5] Dysregulation of this pathway is implicated in various pathologies characterized by excessive angiogenesis and fibrosis.
SU16f is a potent and selective inhibitor of the platelet-derived growth factor receptor β (PDGFRβ) tyrosine kinase. By targeting the ATP-binding site of the receptor, this compound effectively blocks the downstream signaling cascades that mediate pericyte migration and proliferation. These application notes provide a detailed protocol for utilizing this compound to inhibit pericyte migration in vitro, offering a valuable tool for researchers studying angiogenesis, fibrosis, and other pericyte-related biological processes.
Mechanism of Action
This compound is a small molecule inhibitor that specifically targets the tyrosine kinase activity of PDGFRβ. The binding of the ligand, primarily PDGF-BB secreted by endothelial cells, to PDGFRβ induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins containing Src homology 2 (SH2) domains, thereby activating downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[6][7] These pathways are crucial for promoting cell migration, proliferation, and survival.
This compound competitively binds to the ATP-binding pocket of the PDGFRβ kinase domain, preventing the transfer of phosphate (B84403) from ATP to the tyrosine residues. This inhibition of autophosphorylation blocks the recruitment and activation of downstream signaling molecules, effectively abrogating the cellular responses to PDGF-BB stimulation, including pericyte migration.[8]
Data Presentation
The inhibitory effect of this compound on pericyte migration can be quantified to determine its potency, typically represented by the half-maximal inhibitory concentration (IC50). The following table summarizes representative quantitative data for this compound-mediated inhibition of pericyte migration.
| Parameter | Value | Cell Type | Assay Conditions | Reference |
| IC50 | ~1-5 µM (Estimated) | Primary Human Brain Pericytes | Transwell Migration Assay | [9][10] |
| Effective Concentration | 10 µM | PDGFRβ+ pericytes/fibroblasts | In vitro migration assay | [8] |
| Inhibitor Pre-incubation Time | 1-2 hours | Primary Pericytes | Transwell Migration Assay | N/A |
| Chemoattractant | PDGF-BB (10-50 ng/mL) | Primary Pericytes | Transwell Migration Assay | [11] |
Note: The IC50 value is an estimate based on typical effective concentrations reported in the literature. Optimal concentrations may vary depending on the specific cell type, passage number, and experimental conditions. Researchers are encouraged to perform a dose-response curve to determine the precise IC50 for their system.
Experimental Protocols
In Vitro Pericyte Migration Assay (Transwell Assay)
This protocol describes a common and robust method for assessing pericyte migration in response to a chemoattractant, and its inhibition by this compound.
Materials:
-
Primary pericytes (e.g., human brain vascular pericytes)
-
Pericyte growth medium (e.g., DMEM/F-12 supplemented with 10% FBS, 1% penicillin-streptomycin)
-
Serum-free basal medium
-
Recombinant human PDGF-BB
-
This compound
-
Transwell inserts (8 µm pore size) for 24-well plates
-
24-well tissue culture plates
-
Calcein-AM or DAPI stain
-
Fluorescence microscope or plate reader
Protocol:
-
Cell Culture: Culture primary pericytes in pericyte growth medium until they reach 80-90% confluency.
-
Cell Starvation: Prior to the assay, starve the pericytes in serum-free basal medium for 12-24 hours. This minimizes the influence of serum-derived growth factors.
-
Preparation of Chemoattractant and Inhibitor:
-
Prepare a solution of PDGF-BB in serum-free basal medium at a final concentration of 20 ng/mL. Add 600 µL of this solution to the lower chamber of the 24-well plate.
-
Prepare serial dilutions of this compound in serum-free basal medium. A typical concentration range to test for a dose-response curve is 0.1 µM to 20 µM.
-
-
Cell Preparation and Treatment:
-
Harvest the starved pericytes using trypsin and resuspend them in serum-free basal medium at a concentration of 1 x 10^5 cells/mL.
-
Pre-incubate the pericyte suspension with the desired concentrations of this compound (or vehicle control, e.g., DMSO) for 1 hour at 37°C.
-
-
Seeding Cells in Transwell Inserts:
-
Add 100 µL of the pre-incubated cell suspension (containing 1 x 10^4 cells) to the upper chamber of each Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-6 hours. The optimal incubation time may need to be determined empirically.
-
Quantification of Migration:
-
After incubation, carefully remove the Transwell inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with a fluorescent dye such as Calcein-AM (for live cells, if not fixed) or DAPI (for nuclei, after permeabilization).
-
Visualize and count the migrated cells using a fluorescence microscope. Alternatively, quantify the fluorescence using a plate reader.
-
Controls:
-
Negative Control: Serum-free basal medium without PDGF-BB in the lower chamber to assess basal migration.
-
Positive Control: PDGF-BB in the lower chamber without any inhibitor to assess maximal migration.
-
Vehicle Control: PDGF-BB in the lower chamber and cells treated with the same concentration of the inhibitor's solvent (e.g., DMSO) to account for any solvent effects.
Mandatory Visualizations
Caption: Mechanism of this compound action on the PDGFRβ signaling pathway.
Caption: Workflow for the in vitro pericyte migration (Transwell) assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Reducing Pericyte-Derived Scarring Promotes Recovery after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mural Cell SRF Controls Pericyte Migration, Vessel Patterning and Blood Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting PDGF‐mediated recruitment of pericytes blocks vascular mimicry and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pericytes of the neurovascular unit: Key functions and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterisation of PDGF-BB:PDGFRβ signalling pathways in human brain pericytes: evidence of disruption in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M2 Macrophages Promote PDGFRβ+ Pericytes Migration After Spinal Cord Injury in Mice via PDGFB/PDGFRβ Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
- 11. Platelet-derived growth factor-BB promotes proliferation and migration of retinal microvascular pericytes by up-regulating the expression of C-X-C chemokine receptor types 4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SU16f in Combination with Other Small Molecules for Cellular Reprogramming
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the use of SU16f in combination with a cocktail of other small molecules to reprogram human fibroblasts into cardiomyocyte-like cells. The protocols are based on the established "9C" cocktail, a nine-component small molecule mixture that has been demonstrated to induce cardiac reprogramming.
Introduction
Direct cellular reprogramming, the conversion of one somatic cell type into another without passing through a pluripotent state, holds immense promise for regenerative medicine. The use of small molecules to drive this process offers a powerful alternative to genetic methods, providing greater temporal control and potentially safer outcomes for clinical applications. This compound, a selective inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ), has been identified as a key component in a chemical cocktail for inducing a cardiac lineage from fibroblasts.[1][2] This document outlines the components, protocols, and underlying signaling pathways involved in this reprogramming process.
Data Presentation: Small Molecule Cocktails for Cardiac Reprogramming
The following tables summarize the composition of the small molecule cocktails used for the direct reprogramming of human fibroblasts into cardiomyocyte-like cells.
Table 1: 9C Small Molecule Cocktail Composition
| Small Molecule | Target/Mechanism of Action | Concentration |
| CHIR99021 | GSK3 inhibitor, Wnt/β-catenin signaling activator | 10 µM |
| A83-01 | TGF-β/Activin/Nodal receptor inhibitor | 1 µM |
| BIX01294 | G9a histone methyltransferase inhibitor | 1 µM |
| AS8351 | Epigenetic modulator | 1 µM |
| SC1 | ERK1/Ras GTPase inhibitor | 1 µM |
| Y-27632 | ROCK inhibitor | 10 µM |
| OAC2 | Oct4 activator | 5 µM |
| This compound | PDGFRβ inhibitor | 5 µM |
| JNJ10198409 | c-Fms inhibitor | 0.1 µM |
Table 2: Cardiac Induction Medium (CIM) Composition
| Component | Target/Mechanism of Action | Concentration |
| CHIR99021 | GSK3 inhibitor, Wnt/β-catenin signaling activator | 12 µM |
| BMP-4 | Induces cardiac mesoderm formation | 25 ng/mL |
| Activin A | Promotes cardiac differentiation | 10 ng/mL |
| VEGF | Promotes vascular and cardiac development | 10 ng/mL |
Table 3: Reported Reprogramming Efficiencies
| Time Point | Metric | Reported Efficiency | Source |
| Day 30 | cTnT-positive cells | ~6.6% | (Kim et al., 2020) |
| Day 30 | Induction efficiency | ~15.08% | (Fu et al., 2024) |
| Day 60 (after purification) | Purity of cardiomyocytes | 96.67% | (Fu et al., 2024) |
Signaling Pathways in Cardiac Reprogramming
The 9C small molecule cocktail targets a convergence of signaling pathways crucial for cardiac development and lineage specification. Key pathways modulated include Wnt signaling, TGF-β signaling, and pathways related to cell survival and epigenetic modification. This compound contributes to this process by inhibiting the PDGFRβ pathway, which is involved in fibroblast proliferation and survival.
Experimental Protocols
Materials:
-
Human dermal fibroblasts
-
Fibroblast growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
DMEM/F12 medium
-
B-27 Supplement
-
Small molecules (see Table 1 and 2 for details)
-
Recombinant human proteins (BMP-4, Activin A, VEGF)
-
Tissue culture plates
-
Standard cell culture equipment
Protocol for Reprogramming Human Fibroblasts to Cardiomyocytes:
This protocol is a two-step process involving an initial treatment with the 9C cocktail followed by a switch to a cardiac induction medium (CIM).
Step 1: Initial Reprogramming with 9C Cocktail (Days 0-6)
-
Cell Seeding: Plate human dermal fibroblasts in fibroblast growth medium at a density of 5 x 104 cells/cm2 in a 6-well plate. Culture overnight at 37°C and 5% CO2.
-
Prepare 9C Medium:
-
Prepare a basal medium of DMEM/F12 supplemented with B-27.
-
Add the nine small molecules from the 9C cocktail (Table 1) to the basal medium at the indicated final concentrations.
-
Filter-sterilize the complete 9C medium.
-
-
Initiate Reprogramming: On Day 0, aspirate the fibroblast growth medium and replace it with the freshly prepared 9C medium.
-
Medium Change: Change the 9C medium every two days for a total of six days.
Step 2: Cardiac Induction with CIM (Days 7-11)
-
Prepare Cardiac Induction Medium (CIM):
-
Prepare a basal medium of DMEM/F12 supplemented with B-27.
-
Add CHIR99021, BMP-4, Activin A, and VEGF (Table 2) to the basal medium at the indicated final concentrations.
-
Filter-sterilize the complete CIM.
-
-
Switch to CIM: On Day 7, aspirate the 9C medium and replace it with the freshly prepared CIM.
-
Medium Change: Change the CIM every two days for a total of five days.
Step 3: Maturation and Characterization (Day 12 onwards)
-
Maturation Medium: After the CIM treatment, switch the cells to a maturation medium consisting of DMEM/F12 with B-27 supplement. Change the medium every 2-3 days.
-
Observation: Beating cardiomyocyte-like cells can typically be observed between days 15 and 30.
-
Characterization: The reprogrammed cells can be characterized by:
-
Immunocytochemistry: Staining for cardiac-specific markers such as cardiac Troponin T (cTnT) and α-actinin.
-
qRT-PCR: Analysis of cardiac-specific gene expression.
-
Functional Assays: Assessment of calcium transients and electrophysiological properties.
-
Logical Relationship of Small Molecules
The combination of small molecules in the 9C cocktail works synergistically to drive the reprogramming process. The initial phase with the 9C cocktail is designed to epigenetically prime the fibroblasts and initiate the expression of early cardiac genes, while the subsequent CIM phase provides the necessary signals for differentiation and maturation into cardiomyocyte-like cells.
Troubleshooting and Considerations
-
Cell Source: The reprogramming efficiency can vary depending on the source and passage number of the human fibroblasts.
-
Small Molecule Quality: The purity and activity of the small molecules are critical for successful reprogramming.
-
Optimization: The optimal concentrations of the small molecules and the duration of each treatment step may need to be empirically determined for different fibroblast lines.
-
Purity of Reprogrammed Cells: The final cell population will be heterogeneous. For applications requiring a pure population of cardiomyocytes, further purification steps, such as metabolic selection or cell sorting for cardiac-specific markers, may be necessary.
These application notes provide a comprehensive guide for utilizing this compound in a small molecule cocktail for the direct reprogramming of human fibroblasts into cardiomyocyte-like cells. By following these detailed protocols and understanding the underlying principles, researchers can effectively apply this powerful technology in their studies.
References
preparing SU16f stock solutions for research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of SU16f, a potent and selective inhibitor of Platelet-Derived Growth Factor Receptor β (PDGFRβ), for research purposes.
Introduction
This compound is a small molecule inhibitor that selectively targets the PDGFRβ kinase activity.[1] By preventing ligand-induced receptor autophosphorylation, this compound effectively blocks downstream signaling pathways, including the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation, migration, and survival.[1] Its robust target selectivity makes it a valuable tool for studying cellular processes regulated by PDGFRβ and for preclinical investigations in areas such as cancer biology and fibrosis.[1][2][3][4][5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 386.44 g/mol | [6][7][8] |
| Molecular Formula | C24H22N2O3 | [1][6][7][8] |
| Appearance | Red-brown solid | [6] |
| Purity | ≥98% | [8] |
| CAS Number | 251356-45-3 | [1][6][7][8] |
Stock Solution Preparation
3.1. Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (recommended)
3.2. Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration. This compound is soluble in DMSO at concentrations up to 25 mg/mL (64.69 mM).[7]
-
Dissolution: Vortex the solution vigorously to aid dissolution. Sonication is recommended to ensure complete dissolution.[7]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution aliquots at -80°C for long-term storage (up to 1 year).[7] For short-term storage, 4°C is suitable for over a week.[7] The powder form can be stored at -20°C for up to 3 years.[7][9]
Table of Stock Solution Volumes:
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound | Volume of DMSO to add to 10 mg of this compound |
| 10 mM | 25.88 µL | 129.39 µL | 258.78 µL |
| 20 mM | 12.94 µL | 64.70 µL | 129.39 µL |
| 50 mM | 5.18 µL | 25.88 µL | 51.76 µL |
Experimental Protocols
4.1. In Vitro Inhibition of PDGFRβ Signaling
This protocol describes a general method for treating cultured cells with this compound to inhibit PDGFRβ signaling.
4.1.1. Materials:
-
Cultured cells expressing PDGFRβ
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Recombinant human PDGF-BB (or other relevant ligand)
4.1.2. Protocol:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Serum Starvation (Optional): To reduce basal receptor activation, serum-starve the cells by replacing the growth medium with a low-serum or serum-free medium for 4-24 hours prior to treatment.
-
This compound Treatment: Prepare working concentrations of this compound by diluting the stock solution in a serum-free or complete medium. A common in vitro concentration is 20 µM.[7][8] Add the this compound-containing medium to the cells and incubate for the desired pre-treatment time (e.g., 1-8 hours).[7][8] Remember to include a vehicle control (DMSO) at the same final concentration as the this compound treatment.
-
Ligand Stimulation: Stimulate the cells by adding PDGF-BB to the medium at a pre-determined optimal concentration.
-
Incubation: Incubate for a time sufficient to induce PDGFRβ phosphorylation and downstream signaling (typically 15-30 minutes).
-
Cell Lysis and Analysis: Wash the cells with cold PBS and lyse them. The cell lysates can then be analyzed by methods such as Western blotting to assess the phosphorylation status of PDGFRβ, AKT, and ERK.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
Caption: this compound inhibits PDGFRβ autophosphorylation, blocking downstream PI3K/AKT and MAPK signaling.
General In Vitro Experimental Workflow
Caption: A typical workflow for assessing the inhibitory effect of this compound on PDGFRβ signaling in vitro.
Selectivity Profile
This compound exhibits high selectivity for PDGFRβ over other receptor tyrosine kinases.
| Target | IC50 | Reference |
| PDGFRβ | 10 nM | [1][7] |
| VEGFR2 | 140 nM | [1] |
| FGFR1 | >2.29 µM | [7] |
| EGFR | >10 µM |
Disclaimer: This product is for research use only and is not intended for human or veterinary use.[1][7] Always follow appropriate laboratory safety procedures when handling chemical reagents.
References
- 1. medkoo.com [medkoo.com]
- 2. spinalcord.help [spinalcord.help]
- 3. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. This compound | PDGFR | TargetMol [targetmol.com]
- 8. xcessbio.com [xcessbio.com]
- 9. SU 16f [bio-gems.com]
Application Notes and Protocols: Investigating the Role of SU16f in Mesenchymal Stem Cell Biology - A Research Proposal Outline
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mesenchymal stem cells (MSCs) are multipotent stromal cells with significant therapeutic potential in regenerative medicine due to their ability to differentiate into various cell lineages, including osteoblasts, chondrocytes, and adipocytes, and their capacity to modulate the immune system. The behavior of MSCs, including their proliferation, migration, and differentiation, is tightly regulated by a complex network of signaling pathways. One such key pathway is mediated by the platelet-derived growth factor receptor β (PDGFRβ).[1][2]
PDGFRβ signaling is known to play a crucial role in the proliferation, migration, and differentiation of MSCs.[1][3] SU16f is a potent and selective inhibitor of PDGFRβ, with a reported IC50 of 10 nM.[4] While the effects of this compound have been studied in the context of inhibiting fibrosis, its direct impact on the fundamental biological processes of MSCs remains an unexplored area of research.[5]
These application notes provide a proposed research framework to systematically investigate the effects of this compound on MSCs. The following sections outline detailed experimental protocols and data presentation strategies to elucidate the role of PDGFRβ inhibition by this compound in modulating MSC fate and function.
Hypothetical Signaling Pathway
The proposed mechanism of action of this compound in mesenchymal stem cells involves the inhibition of the PDGFRβ signaling pathway. Upon binding of its ligand, such as PDGF-BB, PDGFRβ dimerizes and autophosphorylates, initiating downstream signaling cascades like the PI3K/Akt and MAPK pathways, which are known to regulate cell proliferation, survival, and migration. This compound, as a selective inhibitor, is hypothesized to block this initial phosphorylation step, thereby attenuating these downstream effects.
References
- 1. Platelet-derived growth factor receptor beta identifies mesenchymal stem cells with enhanced engraftment to tissue injury and pro-angiogenic property - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Inhibition of Platelet-Derived Growth Factor Receptor Signaling Regulates Oct4 and Nanog Expression, Cell Shape, and Mesenchymal Stem Cell Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SU16f solubility issues and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of SU16f.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental use of this compound.
Question: My this compound powder is not fully dissolving in DMSO. What steps can I take?
Answer: If you are experiencing difficulty dissolving this compound, it is recommended to try sonication.[1] Gently sonicating the solution can aid in the dissolution of the compound. Ensure the vial is sealed tightly to prevent any solvent evaporation during the process. If solubility issues persist, warming the solution slightly may also help, but be cautious of potential compound degradation at elevated temperatures.
Question: I observed precipitation when I diluted my this compound DMSO stock solution into an aqueous buffer or cell culture medium. How can I resolve this?
Answer: This is a common issue known as "precipitation upon dilution." this compound is highly soluble in organic solvents like DMSO but has poor solubility in aqueous solutions.[1][2] To mitigate this, consider the following:
-
Lower the final concentration: The final concentration of this compound in your aqueous medium may be too high. Try using a more diluted solution.
-
Increase the percentage of DMSO: While high concentrations of DMSO can be toxic to cells, a slight increase in the final DMSO percentage (e.g., from 0.1% to 0.5%) might keep the compound in solution.[3] Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Use a surfactant or formulating agent: In some cases, non-toxic surfactants or other formulating agents can help maintain the solubility of hydrophobic compounds in aqueous solutions. This should be carefully evaluated for compatibility with your experimental system.
Question: My this compound solution has changed color or appears cloudy after storage. What should I do?
Answer: A change in color or the appearance of cloudiness can indicate compound degradation or precipitation. It is not recommended to use a solution that has visibly changed. For long-term storage, this compound powder should be stored at -20°C for up to three years.[1] Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for up to one year.[1] To minimize degradation, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1]
References
potential off-target effects of SU16f at high concentrations
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides information on the potential off-target effects of SU16f (Sunitinib) when used at high concentrations in research settings. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to help researchers identify and mitigate these effects.
Troubleshooting Guide
| Observed Issue | Potential Off-Target Cause | Recommended Action |
| Unexpected cardiotoxicity or cellular stress in vitro/in vivo, even in non-endothelial or non-tumor cells. | Inhibition of AMP-activated protein kinase (AMPK): Sunitinib (B231) can directly inhibit AMPK, a key regulator of cellular energy homeostasis. This can lead to mitochondrial dysfunction and apoptosis, particularly in cells with high energy demands like cardiomyocytes.[1][2][3][4][5] | 1. Assess AMPK Activity: Perform a Western blot to measure the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC). A decrease in p-AMPK and p-ACC levels upon this compound treatment indicates AMPK inhibition. 2. Monitor Mitochondrial Health: Use assays to measure mitochondrial membrane potential (e.g., TMRE or JC-1 staining) and cellular ATP levels. 3. Consider Rescue Experiments: In cell culture, overexpression of a constitutively active AMPK mutant may help determine if the observed phenotype is indeed AMPK-dependent.[1][2] |
| Altered efficacy or toxicity of co-administered drugs in your experimental system. | Inhibition of ABC Transporters (P-glycoprotein/ABCB1 and ABCG2): this compound can inhibit the function of these drug efflux pumps.[6][7] This can lead to increased intracellular accumulation and altered pharmacokinetics of other compounds that are substrates of these transporters. | 1. Check Substrate Profiles: Determine if your co-administered drugs are known substrates of P-glycoprotein (ABCB1) or ABCG2. 2. Cell-Based Efflux Assays: Use fluorescent substrates of these transporters (e.g., Rhodamine 123 for P-gp, Hoechst 33342 for ABCG2) to measure their efflux in the presence and absence of this compound. 3. Dose-Response Matrix: If co-administering drugs, perform a dose-response matrix to identify synergistic or antagonistic effects that may be due to transporter inhibition. |
| Phenotype is observed in a cell line that does not express the primary targets of this compound (e.g., VEGFR, PDGFR). | Broad Kinase Off-Targeting: At high concentrations, this compound can inhibit a variety of other kinases beyond its primary targets. The specific off-target profile can vary between cell lines. | 1. Perform a Kinome Scan: To identify novel off-target kinases, consider a kinome-wide profiling service (e.g., KINOMEscan™). This will provide data on the binding affinity of this compound to a large panel of kinases. 2. Target Validation: Once potential off-targets are identified, use techniques like siRNA/shRNA knockdown or CRISPR/Cas9 knockout of the suspected off-target kinase to see if it recapitulates the phenotype observed with this compound treatment. |
| Unexpected changes in cellular metabolism not directly linked to angiogenesis or cell proliferation. | Inhibition of AMPK and other metabolic kinases: As mentioned, AMPK is a critical metabolic regulator. Inhibition can lead to widespread changes in cellular metabolism.[1][3] | 1. Metabolic Profiling: Conduct metabolomics studies to identify specific pathways affected by this compound treatment. 2. Assess Glycolysis and Oxidative Phosphorylation: Use assays like the Seahorse XF Analyzer to measure real-time changes in cellular respiration and glycolysis upon this compound treatment. |
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound (Sunitinib)?
A1: this compound is a multi-targeted tyrosine kinase inhibitor. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), Platelet-Derived Growth Factor Receptors (PDGFRA, PDGFRB), Stem Cell Factor Receptor (c-KIT), Fms-like tyrosine kinase 3 (FLT3), and the rearranged during transfection (RET) proto-oncogene.[8][9][10][11]
Q2: I'm observing significant cell death in my cardiomyocyte culture with this compound, which shouldn't be a primary target. Why is this happening?
A2: This is a known off-target effect of this compound. The cardiotoxicity is primarily mediated by the inhibition of AMP-activated protein kinase (AMPK), a crucial enzyme for maintaining metabolic homeostasis in cardiomyocytes.[1][2][3] Inhibition of AMPK by this compound can lead to mitochondrial dysfunction, energy depletion, and ultimately apoptosis.[1][2]
Q3: My experiments involve co-administering another small molecule with this compound, and I'm seeing an unexpected increase in the other molecule's potency. Could this be an off-target effect of this compound?
A3: Yes, this is a strong possibility. This compound is a known inhibitor of the ATP-binding cassette (ABC) drug transporters P-glycoprotein (ABCB1) and ABCG2.[6][7] These transporters are responsible for pumping a wide variety of drugs out of cells. By inhibiting these transporters, this compound can increase the intracellular concentration and, therefore, the apparent potency and potential toxicity of co-administered drugs that are substrates for these transporters.
Q4: At what concentration should I be concerned about off-target effects of this compound?
A4: Off-target effects are generally concentration-dependent. While this compound is potent against its primary targets in the low nanomolar range, its off-target activities, such as inhibition of AMPK and ABC transporters, are typically observed at higher nanomolar to low micromolar concentrations.[1][6] It is crucial to perform a dose-response curve for your specific cell line and assay to determine the optimal concentration that balances on-target efficacy with minimal off-target effects.
Q5: How can I confirm that the phenotype I am observing is due to an off-target effect and not the inhibition of a primary target?
A5: The gold standard for validating on-target versus off-target effects is to use a genetic approach. You can use siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the primary target in your cell line. If treatment with this compound still produces the same phenotype in the absence of the primary target, it is highly likely an off-target effect.
Quantitative Data: this compound Inhibition Profile
Table 1: On-Target Kinase Inhibition by this compound (Sunitinib)
| Target | IC50 / Ki | Assay Type |
| PDGFRβ | 2 nM (IC50) / 8 nM (Ki) | Cell-free |
| VEGFR2 (KDR/Flk-1) | 80 nM (IC50) / 9 nM (Ki) | Cell-free |
| c-KIT | Not specified (potent inhibition) | Cell-free |
| FLT3 | 30-250 nM (IC50, depending on mutation status) | Cell-based |
Data compiled from multiple sources.[12][13]
Table 2: Key Off-Target Inhibition by this compound (Sunitinib) at High Concentrations
| Off-Target | IC50 / Ki | Assay Type / Context |
| AMPK | 216 ± 58 nM (IC50) | Cell-free |
| ABCG2 (BCRP) | 1.33 µM (IC50 for binding) / 0.32 µM (Ki for transport) | Membrane vesicle-based / Photoaffinity labeling |
| P-glycoprotein (ABCB1) | 14.2 µM (IC50 for binding) | Photoaffinity labeling |
Data compiled from multiple sources.[1][6][14]
Key Experimental Protocols
Protocol 1: Assessing AMPK Inhibition in Cell Culture
Objective: To determine if this compound inhibits the AMPK signaling pathway in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Plate your cells of interest at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC. Use a loading control antibody (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phosphorylated protein to total protein for both AMPK and ACC.
-
A decrease in these ratios in this compound-treated samples compared to the vehicle control indicates inhibition of the AMPK pathway.
-
Protocol 2: Evaluating ABC Transporter Inhibition using a Fluorescent Substrate Efflux Assay
Objective: To assess the inhibitory effect of this compound on P-glycoprotein (ABCB1) or ABCG2 activity in living cells.
Methodology:
-
Cell Culture:
-
Use a cell line that overexpresses the ABC transporter of interest (e.g., HEK293-ABCB1 or a drug-resistant cancer cell line) and its corresponding parental cell line as a negative control.
-
Seed the cells in a 96-well plate suitable for fluorescence measurements.
-
-
Inhibitor and Substrate Incubation:
-
Pre-incubate the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) and a known inhibitor of the transporter as a positive control (e.g., Verapamil for P-gp, Ko143 for ABCG2) for 30-60 minutes at 37°C. Include a vehicle control.
-
Add a fluorescent substrate of the transporter (e.g., Rhodamine 123 for P-gp, Hoechst 33342 for ABCG2) to all wells at a final concentration recommended for the assay.
-
Incubate for an additional 30-90 minutes at 37°C.
-
-
Fluorescence Measurement:
-
Wash the cells with ice-cold PBS to remove the extracellular substrate.
-
Lyse the cells or measure the intracellular fluorescence directly using a fluorescence plate reader with the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the fluorescence intensity of the treated cells to the vehicle control.
-
An increase in intracellular fluorescence in the presence of this compound indicates inhibition of the transporter's efflux activity.
-
Plot the fluorescence intensity against the this compound concentration to determine an IC50 value.
-
Visualizations
Caption: On-target signaling pathways inhibited by this compound.
Caption: Off-target inhibition of the AMPK signaling pathway by this compound.
Caption: Off-target inhibition of ABC drug transporters by this compound.
Caption: Experimental workflow for identifying this compound off-target effects.
References
- 1. Sunitinib‐Induced Cardiotoxicity Is Mediated by Off‐Target Inhibition of AMP‐Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sunitinib-induced cardiotoxicity is mediated by off-target inhibition of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carnitine Supplementation Attenuates Sunitinib-Induced Inhibition of AMP-Activated Protein Kinase Downstream Signals in Cardiac Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SU11248 (sunitinib) directly inhibits the activity of mammalian 5′-AMP-activated protein kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SU11248 (sunitinib) directly inhibits the activity of mammalian 5'-AMP-activated protein kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. eurodiagnostico.com [eurodiagnostico.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Pharmacological interaction with sunitinib is abolished by a germ‐line mutation (1291T>C) of BCRP/ABCG2 gene - PMC [pmc.ncbi.nlm.nih.gov]
SU16f In Vivo Dosing Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of SU16f for in vivo experiments. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and a visualization of the relevant signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), a receptor tyrosine kinase.[1][2] It functions by blocking the ligand-induced autophosphorylation of the receptor, which in turn inhibits downstream signaling pathways crucial for cell proliferation, migration, and survival, such as the PI3K/AKT and MAPK pathways.[1] this compound also shows some inhibitory activity against VEGFR2, but it is significantly more selective for PDGFRβ.[1]
Q2: What are the potential in vivo applications of this compound?
A2: Based on its mechanism of action, this compound is a promising candidate for research in conditions driven by PDGFRβ signaling. This includes various types of cancer, where it can impact tumor growth, angiogenesis, and the tumor microenvironment, as well as fibrotic diseases.[1] One notable application has been in preclinical models of spinal cord injury, where it has been shown to inhibit the formation of fibrotic scars.[3][4]
Q3: What is a recommended starting dose for in vivo experiments with this compound?
A3: Specific in vivo dosing information for this compound is not extensively reported in publicly available literature. Therefore, it is crucial to perform a dose-finding (dose escalation) study to determine the optimal and maximum tolerated dose (MTD) in your specific animal model and for your intended administration route. General principles for dose-finding studies with tyrosine kinase inhibitors suggest starting with a low dose and escalating in subsequent cohorts of animals until signs of toxicity are observed.
Q4: How should I prepare this compound for in vivo administration?
A4: The optimal formulation for this compound will depend on the chosen route of administration (e.g., intraperitoneal, oral, intravenous). This compound is soluble in DMSO.[3] For in vivo use, a common practice is to prepare a concentrated stock solution in DMSO and then dilute it with a suitable vehicle to the final dosing concentration. A typical vehicle for intraperitoneal or oral administration might consist of a mixture of DMSO, PEG300, Tween 80, and saline or PBS. It is recommended to perform a small-scale formulation test to ensure the stability and solubility of this compound in your chosen vehicle at the desired concentration. Always prepare fresh formulations before each use to minimize the risk of precipitation or degradation.
Q5: What are the potential toxicities associated with this compound?
A5: Specific toxicity data for this compound is limited in the available literature. However, as a tyrosine kinase inhibitor, potential toxicities could be related to its on-target (PDGFRβ) and off-target effects. Common toxicities observed with this class of drugs can include myelosuppression (neutropenia, thrombocytopenia), gastrointestinal issues, and effects on tissues with high cell turnover.[5] During dose-finding studies, it is essential to monitor animals for clinical signs of toxicity such as weight loss, changes in behavior, and ruffled fur. Histopathological analysis of key organs at the end of the study is also recommended to identify any target organ toxicities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor in vivo efficacy | - Suboptimal dose.- Inadequate drug exposure due to poor formulation or rapid clearance.- The chosen animal model is not dependent on PDGFRβ signaling. | - Perform a dose-escalation study to find the optimal therapeutic dose.- Evaluate different vehicle formulations to improve solubility and bioavailability.- Confirm the expression and activation of PDGFRβ in your tumor or disease model through techniques like Western blot or immunohistochemistry. |
| Compound precipitation in the formulation | - Low solubility of this compound in the chosen vehicle.- Incorrect preparation method. | - Increase the percentage of co-solvents like DMSO or PEG300 in your vehicle.- Use sonication to aid dissolution.- Prepare the formulation fresh before each administration and visually inspect for any precipitates. |
| Adverse events or toxicity in animals (e.g., weight loss, lethargy) | - The administered dose exceeds the maximum tolerated dose (MTD).- Vehicle-related toxicity. | - Reduce the dosage of this compound in subsequent experiments.- Administer a vehicle-only control to a group of animals to rule out toxicity from the formulation itself.- Closely monitor animal health and establish clear endpoints for euthanasia if severe toxicity is observed. |
| High variability in experimental results | - Inconsistent dosing technique.- Variation in tumor size or disease severity at the start of treatment.- Animal-to-animal variation in drug metabolism. | - Ensure all personnel are properly trained in the administration technique (e.g., intraperitoneal injection, oral gavage).- Randomize animals into treatment groups based on tumor volume or other relevant parameters to ensure even distribution.- Increase the number of animals per group to improve statistical power. |
Experimental Protocols
Protocol 1: In Vivo Dose-Finding Study for this compound
This protocol outlines a general procedure for determining the maximum tolerated dose (MTD) and identifying a suitable dose range for efficacy studies.
1. Animal Model:
-
Select a relevant animal model (e.g., tumor xenograft model in immunodeficient mice).
-
Animals should be of the same sex and age to minimize variability.
2. Formulation Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
On the day of dosing, dilute the stock solution with a sterile vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline) to the desired final concentrations. Ensure the final DMSO concentration is well-tolerated by the animals.
3. Dose Escalation:
-
Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent cohorts (e.g., 10, 25, 50, 100 mg/kg).
-
Use a cohort of 3-5 animals per dose level.
-
Administer this compound via the chosen route (e.g., intraperitoneal injection) at a consistent volume (e.g., 100 µL for a 20g mouse).
4. Monitoring:
-
Monitor animals daily for clinical signs of toxicity, including:
-
Body weight changes (a loss of >15-20% is often a humane endpoint).
-
Changes in posture, activity, and grooming.
-
Signs of pain or distress.
-
-
The MTD is typically defined as the highest dose that does not cause mortality or severe, irreversible toxicity.
5. Data Analysis:
-
Record all observations systematically.
-
The dose level below the MTD can be considered for subsequent efficacy studies.
Data Presentation
Table 1: Example of a Dose-Finding Study Design for this compound
| Cohort | Dose (mg/kg) | Number of Animals | Administration Route | Dosing Frequency | Monitoring Parameters |
| 1 | 5 | 5 | Intraperitoneal | Daily | Body weight, clinical signs |
| 2 | 10 | 5 | Intraperitoneal | Daily | Body weight, clinical signs |
| 3 | 25 | 5 | Intraperitoneal | Daily | Body weight, clinical signs |
| 4 | 50 | 5 | Intraperitoneal | Daily | Body weight, clinical signs |
| 5 | 100 | 5 | Intraperitoneal | Daily | Body weight, clinical signs |
| Vehicle Control | 0 | 5 | Intraperitoneal | Daily | Body weight, clinical signs |
Table 2: Example of Efficacy Study Design for this compound
| Group | Treatment | Dose (mg/kg) | Number of Animals per Group | Administration Route | Dosing Schedule | Primary Endpoint |
| 1 | Vehicle Control | 0 | 10 | Intraperitoneal | Daily for 21 days | Tumor Volume |
| 2 | This compound | 25 | 10 | Intraperitoneal | Daily for 21 days | Tumor Volume |
| 3 | This compound | 50 | 10 | Intraperitoneal | Daily for 21 days | Tumor Volume |
| 4 | Positive Control | Varies | 10 | Varies | Varies | Tumor Volume |
Mandatory Visualizations
This compound Signaling Pathway
References
Technical Support Center: Addressing SU16f Cytotoxicity in Primary Cell Cultures
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding cytotoxicity observed in primary cell cultures treated with SU16f.
Troubleshooting Guide
Unexpected cytotoxicity in primary cell cultures can be a significant hurdle. This guide provides a structured approach to identifying and resolving common issues encountered during experiments with this compound.
Summary of Potential Issues and Solutions
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| This compound-T01 | High levels of cell death observed even at low concentrations of this compound. | High Sensitivity of Primary Cells: Primary cells are often more sensitive to perturbations than immortalized cell lines.[1] Off-Target Effects: Although this compound is a selective PDGFRβ inhibitor, high concentrations may lead to off-target effects. Suboptimal Cell Health: Pre-existing stress in primary cell cultures can exacerbate drug-induced cytotoxicity. | Perform a Dose-Response Study: Titrate this compound across a wide concentration range (e.g., logarithmic dilutions) to determine the optimal non-toxic concentration for your specific primary cell type. Confirm Target Engagement: If possible, perform a Western blot to verify the inhibition of PDGFRβ phosphorylation at various this compound concentrations to correlate with observed cytotoxicity. Optimize Cell Culture Conditions: Ensure optimal seeding density, media formulation, and overall culture health before initiating this compound treatment. |
| This compound-T02 | Inconsistent cytotoxicity results between experiments. | Variability in Primary Cell Lots: Different batches of primary cells can exhibit varied responses. Inconsistent this compound Preparation: Improper dissolution or storage of this compound can affect its potency. Inconsistent Cell Seeding: Uneven cell distribution in culture plates can lead to variable results. | Thoroughly Characterize Each Cell Lot: Perform baseline viability and functional assays on each new batch of primary cells. Standardize this compound Handling: Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Ensure Homogeneous Cell Seeding: Properly resuspend cells before plating and use appropriate techniques to ensure even distribution across wells. |
| This compound-T03 | Apparent cytotoxicity observed, but apoptosis markers are negative. | Necrotic Cell Death: High concentrations of a compound can induce necrosis rather than apoptosis. Inhibition of Cell Proliferation: this compound's mechanism of action involves inhibiting pathways crucial for cell proliferation, which can be misinterpreted as cell death by some viability assays (e.g., those based on metabolic activity).[2] | Assess Necrosis: Use assays that measure membrane integrity, such as Lactate (B86563) Dehydrogenase (LDH) release or propidium (B1200493) iodide staining. Directly Measure Cell Number: Employ a method that directly counts cells, such as trypan blue exclusion or automated cell counting, to distinguish between cytostatic and cytotoxic effects. |
| This compound-T04 | Vehicle control (e.g., DMSO) shows significant cytotoxicity. | Solvent Toxicity: The solvent used to dissolve this compound may be toxic to the primary cells at the concentration used. | Determine Solvent Tolerance: Perform a dose-response experiment with the vehicle alone to identify the maximum non-toxic concentration. Minimize Final Solvent Concentration: Aim for a final solvent concentration of less than 0.1% in the cell culture medium. |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the platelet-derived growth factor receptor beta (PDGFRβ).[2] By inhibiting the kinase activity of PDGFRβ, this compound blocks downstream signaling pathways, including the PI3K/AKT and MAPK pathways, which are critical for cell proliferation, migration, and survival.[2]
Q2: Why are my primary cells more sensitive to this compound than the cancer cell lines reported in the literature?
A2: Primary cells generally have a lower tolerance for chemical insults compared to immortalized cell lines.[1] They often have more complex and tightly regulated signaling pathways and may lack the robust survival mechanisms present in cancer cells. Therefore, a concentration of this compound that is well-tolerated by a cancer cell line could be cytotoxic to primary cells.
Q3: How can I distinguish between this compound-induced apoptosis and necrosis in my primary cell culture?
A3: To differentiate between apoptosis and necrosis, you can use a combination of assays. Annexin V staining can identify early apoptotic cells, while propidium iodide (PI) or 7-AAD staining will identify late apoptotic and necrotic cells with compromised membrane integrity. An LDH assay, which measures the release of lactate dehydrogenase from damaged cells, is a common method to quantify necrosis.
Q4: What are the best practices for preparing and storing this compound to maintain its stability and minimize experimental variability?
A4: It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO. This stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C to avoid multiple freeze-thaw cycles. When preparing working solutions, dilute the stock in pre-warmed cell culture medium and mix thoroughly before adding to the cells.
Q5: Could the anti-proliferative effect of this compound be mistaken for cytotoxicity in my assays?
A5: Yes, this is a critical consideration. Assays that measure metabolic activity, such as the MTT or MTS assay, can show a decrease in signal due to reduced cell proliferation (a cytostatic effect) rather than cell death (a cytotoxic effect).[3] It is advisable to use an orthogonal assay that directly measures cell number, such as trypan blue exclusion or a DNA-binding fluorescent dye-based assay, to confirm cytotoxicity.
Experimental Protocols
Here are detailed methodologies for key experiments to investigate and mitigate this compound-induced cytotoxicity.
Protocol 1: Dose-Response Assessment of this compound Cytotoxicity using MTT Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in a primary cell culture.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed the primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock of this compound at various concentrations by serial dilution in complete cell culture medium. Also, prepare a 2X vehicle control.
-
Cell Treatment: Carefully remove the medium from the cells and add 100 µL of the 2X this compound dilutions or vehicle control to the respective wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessment of Apoptosis using Annexin V/PI Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound-treated and control primary cells
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells from your culture dish.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Visualizations
PDGFRβ Signaling Pathway and this compound Inhibition
Caption: this compound inhibits PDGFRβ, blocking downstream PI3K/AKT and MAPK pathways.
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: Workflow for evaluating this compound cytotoxicity in primary cell cultures.
Troubleshooting Decision Tree for this compound Cytotoxicity
Caption: A decision tree to troubleshoot unexpected this compound cytotoxicity.
References
Technical Support Center: Minimizing SU16f Degradation During Storage
This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of the small molecule inhibitor SU16f during storage and experimental use. Proper handling and storage are critical for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is typically stable when stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, the compound should remain stable for at least two years.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C. When stored properly, DMSO stock solutions can be stable for several months.
Q3: Can I store this compound solutions at 4°C or room temperature?
A3: Short-term storage of this compound in DMSO at 4°C for a few days may be acceptable, but long-term storage at this temperature is not recommended due to the increased risk of degradation. Storage at room temperature should be avoided, especially for solutions, as it can lead to significant degradation.
Q4: What are the signs of this compound degradation?
A4: Degradation of this compound may not always be visible. However, signs can include a change in the color or clarity of a solution, or the presence of precipitate. The most definitive sign of degradation is a loss of biological activity in your experiments, such as a diminished inhibitory effect on the PDGFRβ pathway.
Q5: How can I check the stability of my this compound solution?
A5: The stability of your this compound solution can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for the quantification of the remaining active compound over time.
Troubleshooting Guide
This guide addresses common issues related to this compound degradation and provides actionable solutions.
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitate observed in thawed DMSO stock solution. | The solubility limit may have been exceeded at lower temperatures. The DMSO may have absorbed moisture, reducing solubility. | 1. Warm the vial to room temperature and vortex gently to redissolve the precipitate. 2. If precipitation persists, centrifuge the vial and use the supernatant, but be aware the concentration may be lower than expected. 3. For future preparations, use anhydrous DMSO and consider preparing a slightly less concentrated stock solution. |
| Inconsistent or reduced activity in cellular assays. | This compound may have degraded in the stock solution or in the cell culture medium. | 1. Prepare fresh dilutions from a new aliquot of your -80°C stock solution for each experiment. 2. Perform a stability test of this compound in your specific cell culture medium under assay conditions (e.g., 37°C, 5% CO₂). 3. Include a positive control with a freshly prepared this compound solution to benchmark activity. |
| Discoloration of the this compound solution. | This may indicate chemical degradation, possibly due to oxidation or exposure to light. | 1. Discard the discolored solution. 2. Prepare a fresh solution from your solid stock. 3. Ensure all solutions are protected from light by using amber vials or by wrapping containers in foil. |
Data Presentation: Representative Stability of a PDGFRβ Inhibitor
While specific quantitative stability data for this compound is not extensively published, the following tables provide representative data for another well-characterized tyrosine kinase inhibitor, Imatinib (B729), which also targets the PDGF receptor. This data illustrates the impact of temperature and pH on stability and can serve as a general guide for handling this compound.[1][2]
Table 1: Effect of Temperature on the Stability of a PDGFRβ Inhibitor (Imatinib) in Solution [1]
| Temperature | Duration | Percent Degradation |
| 40°C | 1 week | < 7% |
| Room Temp. (25°C) | 1 week | Data not specified, but expected to be less than at 40°C |
| 4°C | 1 week | Minimal degradation |
Table 2: Effect of pH on the Stability of a PDGFRβ Inhibitor (Imatinib) in Aqueous Solution [1]
| pH | Condition | Percent Degradation |
| 4.0 | Acidic | Stable |
| 7.0 | Neutral | ~35-40% |
| 10.0 | Alkaline | Stable |
Note: This data is for Imatinib and should be considered as a general illustration of how a small molecule inhibitor's stability can be affected by environmental factors.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated balance
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock solution of this compound with a molecular weight of 386.44 g/mol , dissolve 3.86 mg in 1 mL of DMSO).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use volumes in sterile amber vials.
-
Store the aliquots at -80°C.
Protocol 2: Assessment of this compound Stability by HPLC
Objective: To determine the stability of this compound in a specific solvent or medium over time.
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid)
-
Incubator or water bath set to the desired temperature
Procedure:
-
Prepare a solution of this compound at the desired concentration in the solvent or medium to be tested.
-
Immediately take a "time zero" (T=0) sample. Dilute this sample with the mobile phase to a suitable concentration for HPLC analysis and inject it into the HPLC system.
-
Incubate the remaining solution under the desired storage conditions (e.g., 4°C, 25°C, or 37°C).
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot of the incubated solution.
-
Process each aliquot in the same manner as the T=0 sample and analyze by HPLC.
-
Calculate the percentage of this compound remaining at each time point by comparing the peak area of this compound to the peak area at T=0.
% Remaining = (Peak Area at time_x / Peak Area at time_0) * 100
Mandatory Visualizations
Figure 1: this compound inhibits the PDGFRβ signaling pathway.
Figure 2: Experimental workflow for assessing this compound stability.
References
SU16f lot-to-lot variability and quality control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting issues related to lot-to-lot variability and quality control of SU16f, a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of the PDGFRβ tyrosine kinase.[1][2][3][4] By binding to the ATP-binding site of the kinase domain, it blocks the phosphorylation and activation of PDGFRβ, thereby inhibiting downstream signaling pathways involved in cell proliferation, migration, and angiogenesis.[1][2][3]
Q2: What are the primary research applications for this compound?
A2: this compound is primarily used in research to study the role of the PDGFRβ signaling pathway in various biological processes. It has been notably used in studies of spinal cord injury to inhibit fibrotic scar formation and promote axon regeneration.[1][2][3][5] It is also utilized in cancer research to investigate its anti-angiogenic and anti-proliferative effects.
Q3: How should I properly handle and store this compound?
A3: this compound is typically supplied as a solid. For long-term storage, it is recommended to store the solid compound at -20°C. For experimental use, prepare a stock solution in a suitable solvent, such as DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, allow the vial to warm to room temperature before opening to prevent condensation.
Q4: What is the observed cellular phenotype when treating with this compound?
A4: The expected cellular phenotype upon this compound treatment depends on the cell type and the biological context. In cells where the PDGFRβ pathway is active, treatment with this compound is expected to lead to a decrease in cell proliferation, migration, and survival. In the context of spinal cord injury models, it has been shown to reduce fibrotic scar tissue and lessen inflammation.[1][2]
Troubleshooting Guide
Issue 1: Inconsistent experimental results between different lots of this compound.
Q: I have recently started using a new lot of this compound and my results are not consistent with my previous experiments. What could be the cause and how can I troubleshoot this?
A: Inconsistent results between different lots of a compound are a common issue and can stem from variations in purity, concentration of the active compound, or the presence of impurities. Here is a step-by-step guide to troubleshoot this issue:
Step 1: Verify the Identity and Purity of the New Lot
-
Action: Perform analytical tests to confirm the identity and purity of the new lot of this compound.
-
Methodology:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the compound.
-
NMR (Nuclear Magnetic Resonance): To confirm the chemical structure.
-
HPLC (High-Performance Liquid Chromatography): To determine the purity of the compound.
-
-
Expected Outcome: The molecular weight and structure should match that of this compound, and the purity should be comparable to the previous lot (typically ≥98%).
Step 2: Compare the Potency of the Old and New Lots
-
Action: Perform a dose-response experiment to compare the IC50 values of the old and new lots of this compound.
-
Methodology:
-
Cell-Based Assay: Use a cell line known to be sensitive to this compound (e.g., NIH3T3 cells).[4]
-
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of both the old and new lots of this compound.
-
Treat the cells with the different concentrations of this compound for a specified period (e.g., 72 hours).
-
Assess cell viability using an appropriate method (e.g., MTT or CellTiter-Glo assay).
-
Calculate the IC50 value for each lot.
-
-
-
Expected Outcome: The IC50 values for both lots should be within a similar range. A significant difference may indicate a problem with the new lot.
Step 3: Assess Target Engagement
-
Action: Verify that the new lot of this compound is effectively inhibiting the PDGFRβ pathway.
-
Methodology:
-
Western Blotting:
-
Treat cells with both lots of this compound at a concentration known to be effective (e.g., 10x the IC50).
-
Stimulate the cells with PDGF-BB to activate the PDGFRβ pathway.
-
Lyse the cells and perform a Western blot to detect the phosphorylation of PDGFRβ (p-PDGFRβ) and a downstream target such as Akt (p-Akt).
-
-
-
Expected Outcome: Both lots of this compound should show a similar reduction in the phosphorylation of PDGFRβ and its downstream targets compared to the vehicle control.
Issue 2: Higher than expected off-target effects observed with a new lot of this compound.
Q: My recent experiments with a new batch of this compound are showing unexpected phenotypes that do not align with the known function of PDGFRβ. How can I determine if this is due to off-target effects?
A: Unexpected phenotypes can be a strong indication of off-target activity, which may be caused by impurities or degradation products in the new lot.
Step 1: Perform a Kinase Profile Screen
-
Action: To identify potential off-target kinases, screen the new lot of this compound against a panel of kinases.
-
Methodology: Utilize a commercial kinase profiling service to test the compound against a broad range of kinases at a relevant concentration (e.g., 1 µM).
-
Expected Outcome: The results will reveal if the new lot inhibits other kinases with high affinity, which could explain the observed off-target effects.
Step 2: Conduct a Rescue Experiment
-
Action: To confirm that the observed phenotype is due to an off-target effect, perform a rescue experiment.
-
Methodology:
-
Overexpress a drug-resistant mutant of PDGFRβ in your cell line.
-
Treat the cells with the new lot of this compound.
-
Assess if the phenotype is reversed.
-
-
Expected Outcome: If the phenotype persists even with the drug-resistant mutant, it is likely due to the inhibition of one or more off-target kinases.[6]
Quality Control Procedures for this compound
To ensure the reliability and reproducibility of your experiments, it is crucial to perform quality control checks on each new lot of this compound.
Experimental Workflow for Quality Control
Caption: Quality control workflow for a new lot of this compound.
Data Presentation
Table 1: Comparison of Different Lots of this compound
| Lot Number | Purity (HPLC) | IC50 (NIH3T3 cells) | Inhibition of p-PDGFRβ (at 1µM) |
| Lot A (Reference) | 99.2% | 12.5 nM | 95% |
| Lot B | 98.9% | 14.1 nM | 92% |
| Lot C | 95.5% | 55.8 nM | 65% |
| Lot D | 99.1% | 13.2 nM | 94% |
In this hypothetical example, Lot C shows lower purity, a significantly higher IC50, and reduced target inhibition, indicating it may be a problematic lot.
Mandatory Visualizations
PDGFRβ Signaling Pathway
Caption: Simplified PDGFRβ signaling pathway inhibited by this compound.
Troubleshooting Decision Tree for Inconsistent Results
Caption: Decision tree for troubleshooting inconsistent this compound results.
References
- 1. spinalcord.help [spinalcord.help]
- 2. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tocris.com [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to SU16f in Cancer Cells
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with SU16f, a potent inhibitor of the platelet-derived growth factor receptor β (PDGFRβ).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of platelet-derived growth factor receptor β (PDGFRβ), a receptor tyrosine kinase.[1][2] Its formal chemical name is 5-[(1,2-dihydro-2-oxo-6-phenyl-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-propanoic acid.[1] It functions by blocking the ATP binding site of the kinase, thereby inhibiting the autophosphorylation and activation of PDGFRβ and its downstream signaling pathways, which are often involved in cell proliferation, migration, and angiogenesis.[3][4][5]
Q2: What are the known kinase inhibition specificities for this compound?
A2: this compound is highly selective for PDGFRβ. It also shows inhibitory activity against other kinases, but at higher concentrations. This selectivity is crucial when interpreting experimental results. The known IC50 values (the concentration of an inhibitor where the response is reduced by half) are summarized in the table below.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO.[1][6] For long-term storage, solid this compound should be kept at -20°C.[2] Stock solutions, typically prepared in DMSO at high concentrations (e.g., 10-100 mM), should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to a year. For short-term use, stock solutions can be kept at 4°C for about a week.[7]
Q4: In which cancer types has this compound or the PDGFRβ pathway been studied?
A4: The PDGFRβ pathway is a target in various cancers. This compound, specifically, has been used in studies related to gastric cancer, where it was shown to block the pro-proliferative and pro-migratory effects of gastric cancer-derived mesenchymal stem cells.[7][8][9] Given the role of PDGFRβ in angiogenesis and tumor microenvironment modulation, its relevance extends to many solid tumors where these processes are critical.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against various receptor tyrosine kinases.
| Target Kinase | IC50 Value | Selectivity vs. PDGFRβ | Reference |
| PDGFRβ | 10 nM | - | [1] |
| VEGFR2 | 140 nM | 14-fold | [1] |
| FGFR1 | >2.29 µM | >229-fold | [8] |
| EGFR | >100 µM | >10,000-fold |
Troubleshooting Guide
This section addresses common problems encountered during experiments with this compound, particularly those involving the development and characterization of drug resistance.
Problem 1: My cancer cell line of interest shows little to no sensitivity to this compound.
-
Possible Cause 1: Low or absent PDGFRβ expression.
-
Solution: Before conducting sensitivity assays, verify the expression and phosphorylation status of PDGFRβ in your cell line via Western blot or qPCR. Cell lines that do not depend on the PDGFRβ pathway for survival and proliferation will likely be intrinsically resistant.
-
-
Possible Cause 2: Suboptimal assay conditions.
-
Solution: Ensure your cell viability assay is optimized. Factors like cell seeding density, treatment duration, and the specific endpoint assay (e.g., MTS, CellTiter-Glo) can significantly impact results.[10][11] An ideal treatment duration should allow for at least one to two cell divisions in the control group.[10]
-
-
Possible Cause 3: this compound degradation.
-
Solution: Ensure the compound has been stored correctly and that working solutions are freshly prepared from a validated stock. Avoid repeated freeze-thaw cycles of the stock solution.
-
Problem 2: I am unable to generate a stable this compound-resistant cell line.
-
Possible Cause 1: Insufficient drug concentration or exposure time.
-
Solution: Start by treating the parental cell line with the IC50 concentration of this compound. Gradually increase the concentration in a stepwise manner as the cells begin to recover and proliferate. This process can take several months. Be patient and maintain consistent culture conditions.
-
-
Possible Cause 2: High cytotoxicity leading to population collapse.
-
Solution: If the initial concentration is too high, it may kill the entire cell population before any resistant clones can emerge. Begin with a lower concentration (e.g., IC20-IC30) and escalate the dose more slowly. Consider using pulse-treatment methods where the drug is applied for a set period and then washed out.
-
Problem 3: My this compound-resistant cells show a significant change in morphology and growth rate.
-
Possible Cause: Epithelial-to-Mesenchymal Transition (EMT) or other phenotypic changes.
-
Solution: This is an expected outcome of acquiring drug resistance. Characterize these changes. For instance, this compound has been shown to upregulate E-cadherin and downregulate mesenchymal markers like N-cadherin and Vimentin in certain contexts.[9][12] Your resistant cells may exhibit the opposite profile. Analyze key markers for EMT (e.g., Vimentin, Snail, ZEB1) and cell proliferation (e.g., Ki-67) to understand the new phenotype.
-
Problem 4: I can't identify the mechanism of resistance in my this compound-resistant line.
-
Possible Cause 1: Gatekeeper mutations in PDGFRβ.
-
Solution: Sequence the kinase domain of the PDGFRB gene in your resistant cells to check for mutations that may prevent this compound from binding effectively.
-
-
Possible Cause 2: Activation of bypass signaling pathways.
-
Solution: Resistance can emerge by activating alternative survival pathways that compensate for the inhibition of PDGFRβ signaling.[13] Perform a phosphokinase array or RNA sequencing to compare the resistant line to the parental line. Look for upregulation of other receptor tyrosine kinases (e.g., EGFR, MET) or activation of downstream pathways like PI3K/Akt or MAPK/ERK.
-
-
Possible Cause 3: Increased drug efflux.
-
Solution: Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cell.[13] Use qPCR or Western blot to check for the upregulation of common drug efflux pumps like ABCB1 (MDR1) or ABCG2. This can be functionally validated by co-treating cells with this compound and a known efflux pump inhibitor.
-
Experimental Protocols
Protocol: Generation of this compound-Resistant Cancer Cell Lines
This protocol outlines a standard method for developing drug-resistant cancer cell lines through continuous, dose-escalating exposure.
Materials:
-
Parental cancer cell line (verified to have some sensitivity to this compound)
-
Complete cell culture medium
-
This compound (solid) and anhydrous DMSO
-
Sterile, tissue culture-treated flasks and plates
-
Cell counting equipment (e.g., hemocytometer or automated counter)
Methodology:
-
Determine the Initial IC50: Perform a dose-response experiment to determine the IC50 of this compound for the parental cell line. A 72-hour treatment is a common starting point.
-
Initial Exposure: Seed the parental cells at a standard density. Begin continuous treatment with this compound at a concentration equal to the IC50.
-
Monitoring and Maintenance: Monitor the cells daily. Initially, a large percentage of cells will die. Replace the medium with fresh, drug-containing medium every 2-3 days.
-
Population Recovery: Allow the surviving cells to repopulate the flask. This may take several weeks. Once the cells reach approximately 70-80% confluency, passage them as usual, but always into a new flask containing the same concentration of this compound.
-
Dose Escalation: Once the cell population demonstrates stable growth at the initial concentration (i.e., consistent doubling time), increase the this compound concentration. A 1.5 to 2-fold increase is a typical step.
-
Repeat and Stabilize: Repeat steps 3-5, gradually increasing the drug concentration over several months. The goal is to establish a cell line that can proliferate in a concentration that is 5-10 times the initial parental IC50.
-
Validation and Characterization: Once a resistant population is established, validate its resistance by performing a new dose-response assay and comparing the IC50 to the parental line. Characterize the line to investigate resistance mechanisms. Maintain a low concentration of this compound in the culture medium to ensure the resistant phenotype is not lost.
Visualizations
Signaling Pathway Diagram
Caption: PDGFRβ signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for developing and characterizing this compound-resistant cancer cells.
Logical Relationship Diagram
Caption: Potential mechanisms for acquired resistance to this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. SU 16f [bio-gems.com]
- 3. spinalcord.help [spinalcord.help]
- 4. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. This compound | PDGFR | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. xcessbio.com [xcessbio.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Refining SU16f Treatment Duration for Optimal Inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal treatment duration for the potent and selective PDGFRβ inhibitor, SU16f. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the platelet-derived growth factor receptor beta (PDGFRβ)[1][2][3]. It functions by blocking the ligand-induced autophosphorylation of PDGFRβ, which in turn inhibits downstream signaling pathways, primarily the PI3K/AKT and MAPK pathways[1]. These pathways are crucial for regulating cell proliferation, migration, and survival[1]. By inhibiting this receptor, this compound can suppress the growth and survival of cells that are dependent on PDGFRβ signaling.
Q2: What is a typical starting point for this compound concentration and treatment duration in cell-based assays?
A2: Based on published studies, a common starting concentration for in vitro experiments is around 20 μM with a treatment duration of 8 hours[2][3]. However, the optimal concentration and duration are highly dependent on the cell type and the specific biological question being investigated. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental system.
Q3: How can I determine the optimal treatment duration of this compound for my specific cell line?
A3: To determine the optimal treatment duration, a time-course experiment is recommended. This involves treating your cells with a fixed, effective concentration of this compound (determined from a dose-response experiment) and harvesting the cells at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours). The optimal duration will be the time point at which you observe the maximum desired effect (e.g., inhibition of PDGFRβ phosphorylation, downstream signaling, or a specific phenotypic outcome) without significant off-target effects or cytotoxicity.
Troubleshooting Guide
Issue 1: No observable effect of this compound treatment.
-
Possible Cause 1: Sub-optimal Treatment Duration. The treatment time may be too short for the inhibitory effect to manifest.
-
Troubleshooting Step: Perform a time-course experiment, extending the treatment duration to observe effects at later time points.
-
-
Possible Cause 2: Incorrect Inhibitor Concentration. The concentration of this compound may be too low to effectively inhibit PDGFRβ in your cell line.
-
Troubleshooting Step: Conduct a dose-response experiment to determine the IC50 value for your specific cell model.
-
-
Possible Cause 3: Low or Absent Target Expression. The target, PDGFRβ, may not be expressed or may be present at very low levels in your chosen cell line.
-
Troubleshooting Step: Verify the expression level of PDGFRβ in your cell line using techniques like Western blotting or flow cytometry.
-
-
Possible Cause 4: Poor Cell Permeability. The inhibitor may not be efficiently entering the cells.
-
Troubleshooting Step: While this compound is used in cell-based assays, if permeability is suspected, consider using a different inhibitor or consult literature for methods to enhance permeability.
-
Issue 2: High levels of cell death observed after this compound treatment.
-
Possible Cause 1: Treatment Duration is too long. Prolonged exposure to the inhibitor, even at an effective concentration, can lead to cytotoxicity.
-
Troubleshooting Step: Shorten the treatment duration in your time-course experiment to identify a window where the desired inhibitory effect is achieved without excessive cell death.
-
-
Possible Cause 2: Inhibitor Concentration is too high. The concentration used may be toxic to the cells.
-
Troubleshooting Step: Lower the concentration of this compound and repeat the experiment. A dose-response curve will help identify a non-toxic, effective concentration.
-
-
Possible Cause 3: Off-target effects. At high concentrations or with prolonged exposure, kinase inhibitors can have off-target effects leading to toxicity.
-
Troubleshooting Step: Use the lowest effective concentration and the shortest effective treatment duration. Consider using a structurally different PDGFRβ inhibitor as a control to confirm that the observed phenotype is due to on-target inhibition.
-
Experimental Protocols & Data
Table 1: Summary of this compound In Vitro Efficacy
| Cell Line | Concentration | Treatment Duration | Observed Effect | Reference |
| SGC-7901 | 20 μM | 8 hours | Abolished PDGFRβ activation, inhibited cell proliferation | [2][3] |
| HUVEC | IC50 = 0.11 μM | Not Specified | Inhibition of proliferation | |
| NIH3T3 | IC50 = 0.11 μM | Not Specified | Inhibition of proliferation |
Protocol 1: Determining Optimal this compound Treatment Duration using Western Blot
This protocol outlines a method to determine the optimal treatment duration of this compound by assessing the phosphorylation status of PDGFRβ and a key downstream effector, AKT.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
PDGF-BB ligand (or other appropriate PDGFRβ ligand)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-PDGFRβ, anti-total-PDGFRβ, anti-phospho-AKT, anti-total-AKT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal receptor activation.
-
This compound Treatment: Treat the cells with a predetermined effective concentration of this compound for various durations (e.g., 0, 1, 2, 4, 8, 12, 24 hours). Include a vehicle control (DMSO) for each time point.
-
Ligand Stimulation: 30 minutes prior to the end of each treatment duration, stimulate the cells with PDGF-BB (e.g., 50 ng/mL) to induce PDGFRβ phosphorylation.
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for phosphorylated and total proteins. The optimal treatment duration is the shortest time required to achieve maximal inhibition of PDGFRβ and AKT phosphorylation.
Visualizations
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits PDGFRβ signaling cascade.
Experimental Workflow for Determining Optimal Treatment Duration
References
SU16f Technical Support Center: Experimental Controls and Best Practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using SU16f, a potent and selective inhibitor of Platelet-Derived Growth Factor Receptor β (PDGFRβ). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and best practices for experimental controls to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound selectively inhibits the kinase activity of PDGFRβ. It acts by preventing the ligand-induced autophosphorylation of the receptor, which in turn blocks downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways. This inhibition ultimately interferes with cellular processes such as proliferation, migration, and survival that are dependent on PDGFRβ signaling.[1]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For experimental use, it is advisable to prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10 mM). This stock solution should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium, ensuring the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced toxicity.
Q3: What are the known off-target effects of this compound?
A3: While this compound is a selective inhibitor of PDGFRβ, it can exhibit some activity against other kinases at higher concentrations. For instance, it has been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Fibroblast Growth Factor Receptor 1 (FGFR1), but with significantly lower potency compared to PDGFRβ. It is crucial to perform dose-response experiments to determine the optimal concentration that maximizes PDGFRβ inhibition while minimizing off-target effects.
Q4: How can I confirm that this compound is active in my cellular assay?
A4: The most direct way to confirm the activity of this compound is to assess the phosphorylation status of PDGFRβ. You can perform a western blot analysis to detect the levels of phosphorylated PDGFRβ (p-PDGFRβ) in your cells following treatment with a known PDGFRβ ligand (like PDGF-BB) in the presence and absence of this compound. A significant reduction in p-PDGFRβ levels in the this compound-treated cells will confirm its inhibitory activity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological effect of this compound | 1. Compound Degradation: this compound may be unstable in your cell culture medium over long incubation periods. 2. Incorrect Concentration: The concentration used may be too low for your specific cell type or experimental conditions. 3. Cell Line Insensitivity: The cell line you are using may not rely on PDGFRβ signaling for the process you are studying. | 1. For long-term experiments, consider refreshing the media with newly added this compound every 24-48 hours. Perform a time-course experiment to assess the stability of this compound in your specific media. 2. Perform a dose-response experiment (e.g., a cell viability assay) to determine the IC50 value for your cell line. 3. Confirm that your cell line expresses PDGFRβ at the protein level (e.g., via western blot or flow cytometry). |
| High cellular toxicity at effective concentrations | 1. Off-target Toxicity: At higher concentrations, this compound might be inhibiting other essential kinases. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in your final working solution might be too high. | 1. Use the lowest effective concentration of this compound that shows significant inhibition of PDGFRβ phosphorylation. If off-target effects are suspected, consider using a structurally different PDGFRβ inhibitor as a control. 2. Ensure the final concentration of DMSO in your cell culture medium is below 0.1%. Include a vehicle control (medium with the same concentration of DMSO as your this compound-treated samples) in all your experiments. |
| Precipitation of this compound in aqueous solutions | Low Aqueous Solubility: this compound has poor solubility in aqueous buffers. | Always prepare a high-concentration stock solution in 100% DMSO. When diluting into your aqueous experimental medium, add the this compound stock solution dropwise to the medium while vortexing to ensure rapid mixing and prevent precipitation. Avoid preparing large volumes of diluted this compound solution that will be stored for extended periods. |
| Batch-to-batch variability in experimental results | Inconsistent Compound Quality: The purity and activity of this compound can vary between different batches or suppliers. | Whenever you receive a new batch of this compound, it is good practice to validate its activity. You can do this by performing a simple functional assay, such as a western blot for p-PDGFRβ inhibition, and comparing the results to your previous batch. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound against various kinases, demonstrating its selectivity for PDGFRβ.
| Kinase | IC50 (nM) | Cell Line/Assay Condition |
| PDGFRβ | 10 | Biochemical Assay |
| VEGFR2 | 140 | Biochemical Assay |
| FGFR1 | 2290 | Biochemical Assay |
| EGFR | >10000 | Biochemical Assay |
| PDGF-induced cell proliferation | 110 | NIH3T3 cells |
Experimental Protocols
Western Blot for Phosphorylated PDGFRβ (p-PDGFRβ)
This protocol describes how to assess the inhibitory effect of this compound on PDGFRβ activation.
Methodology:
-
Cell Seeding: Plate your cells of interest (e.g., NIH3T3 fibroblasts) in a 6-well plate and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: To reduce basal receptor phosphorylation, serum-starve the cells for 12-24 hours in a serum-free medium.
-
This compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with a PDGFRβ ligand, such as PDGF-BB (e.g., 50 ng/mL), for 10-15 minutes at 37°C.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-PDGFRβ (e.g., anti-p-PDGFRβ Tyr857) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for total PDGFRβ and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Experimental Controls:
-
Positive Control: Cells stimulated with PDGF-BB without this compound treatment. This should show a strong p-PDGFRβ signal.
-
Negative Control: Cells not stimulated with PDGF-BB. This should show low or no p-PDGFRβ signal.
-
Vehicle Control: Cells treated with the same concentration of DMSO as the this compound-treated samples and stimulated with PDGF-BB. This controls for any effects of the solvent.
Cell Proliferation Assay (BrdU Incorporation)
This protocol measures the effect of this compound on cell proliferation.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
This compound Treatment: After cell adherence, treat the cells with a range of this compound concentrations or vehicle control for 24-72 hours.
-
BrdU Labeling: Add BrdU (5-bromo-2'-deoxyuridine) labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Fix the cells and denature the DNA according to the manufacturer's protocol for the BrdU assay kit.
-
Antibody Incubation: Incubate the cells with an anti-BrdU antibody.
-
Detection: Add the appropriate substrate and measure the signal (e.g., absorbance or fluorescence) using a plate reader.
Experimental Controls:
-
Positive Control: Cells treated with a known mitogen (e.g., serum or a growth factor) to stimulate proliferation.
-
Negative Control: Untreated cells or cells treated with a cytostatic agent to inhibit proliferation.
-
Vehicle Control: Cells treated with the same concentration of DMSO as the this compound-treated samples.
Cell Migration Assay (Transwell/Boyden Chamber)
This protocol assesses the impact of this compound on cell migration.
Methodology:
-
Insert Preparation: If performing an invasion assay, coat the transwell inserts with a basement membrane extract (e.g., Matrigel). For migration assays, this step is not necessary.
-
Cell Preparation: Harvest and resuspend the cells in a serum-free medium.
-
Assay Setup:
-
Add a chemoattractant (e.g., PDGF-BB or serum-containing medium) to the lower chamber of the transwell plate.
-
Add the cell suspension to the upper chamber of the transwell insert, along with different concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the plate for a period sufficient for cell migration to occur (e.g., 4-24 hours), depending on the cell type.
-
Cell Removal and Staining:
-
Remove the non-migrated cells from the top surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the bottom surface of the insert with a stain such as crystal violet.
-
-
Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.
Experimental Controls:
-
Positive Control: Cells migrating towards a known chemoattractant without this compound.
-
Negative Control: Cells in the upper chamber with serum-free medium in the lower chamber (no chemoattractant). This establishes the baseline random migration.[2]
-
Vehicle Control: Cells treated with DMSO migrating towards the chemoattractant.
Mandatory Visualizations
Caption: this compound inhibits PDGFRβ signaling and downstream pathways.
Caption: Experimental workflow for p-PDGFRβ Western Blot.
Caption: Logical relationships of controls in a migration assay.
References
Validation & Comparative
A Comparative Guide to PDGFRβ Inhibitors: SU16f versus Imatinib
For researchers and professionals in drug development, the selection of a suitable inhibitor for Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) is a critical decision. This guide provides a detailed, data-driven comparison of two prominent PDGFRβ inhibitors: SU16f and imatinib (B729). We will delve into their performance, supported by experimental data, and provide an overview of the methodologies used in these key experiments.
Executive Summary
This compound emerges as a highly potent and selective inhibitor of PDGFRβ. In contrast, imatinib, while an effective therapeutic agent for various cancers, exhibits a broader kinase inhibition profile, targeting other kinases such as c-Kit and Abl, in addition to PDGFRβ. This difference in selectivity is a key differentiator for researchers focusing on specific PDGFRβ signaling pathways.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data for this compound and imatinib, focusing on their inhibitory activity against PDGFRβ. It is important to note that the IC50 values presented are compiled from different studies and may have been determined under varying experimental conditions.
| Parameter | This compound | Imatinib | Reference |
| PDGFRβ IC50 | 10 nM | 100 nM - 607 nM | [1][2] |
| Target Selectivity | Highly selective for PDGFRβ over other kinases like VEGFR2 and FGFR1. | Multi-targeted inhibitor (also inhibits c-Kit, Abl kinases). | [3] |
Mechanism of Action
Both this compound and imatinib function by inhibiting the tyrosine kinase activity of PDGFRβ. By binding to the ATP-binding site of the kinase domain, they prevent the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways. This blockade effectively halts the cellular processes mediated by PDGFRβ activation, such as proliferation, migration, and survival.
Signaling Pathway Diagrams
To visualize the mechanism of action and the broader context of PDGFRβ signaling, the following diagrams are provided.
Caption: PDGFRβ signaling cascade upon ligand binding.
Caption: Competitive inhibition of PDGFRβ by this compound and imatinib.
Experimental Protocols
This section details the methodologies for key experiments used to characterize and compare PDGFRβ inhibitors.
In Vitro PDGFRβ Kinase Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on the enzymatic activity of PDGFRβ.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound and imatinib against purified PDGFRβ kinase.
Materials:
-
Recombinant human PDGFRβ kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound and imatinib (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound and imatinib in DMSO, followed by dilution in kinase buffer.
-
In a 384-well plate, add the kinase, the peptide substrate, and the inhibitor (or DMSO for control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescent signal is proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
Cell-Based PDGFRβ Phosphorylation Assay
This assay assesses the ability of the inhibitors to block PDGFRβ autophosphorylation within a cellular context.
Objective: To determine the potency of this compound and imatinib in inhibiting ligand-induced PDGFRβ phosphorylation in cells.
Materials:
-
Cells expressing PDGFRβ (e.g., NIH-3T3 fibroblasts, vascular smooth muscle cells)
-
Cell culture medium and supplements
-
PDGF-BB ligand
-
This compound and imatinib
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-PDGFRβ (Tyr751) and anti-total-PDGFRβ
-
Western blotting reagents and equipment
Procedure:
-
Seed cells in culture plates and allow them to adhere and grow to a suitable confluency.
-
Starve the cells in serum-free medium for several hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of this compound or imatinib for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for a short duration (e.g., 5-10 minutes) to induce PDGFRβ phosphorylation.
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Perform SDS-PAGE and Western blotting using antibodies against phospho-PDGFRβ and total PDGFRβ.
-
Quantify the band intensities to determine the ratio of phosphorylated to total PDGFRβ at each inhibitor concentration.
-
Plot the inhibition of phosphorylation against inhibitor concentration to calculate the IC50.
Cell Proliferation Assay (MTS Assay)
This assay measures the effect of the inhibitors on cell viability and proliferation.
Objective: To evaluate the anti-proliferative effects of this compound and imatinib on cells dependent on PDGFRβ signaling.
Materials:
-
Cells whose proliferation is driven by PDGFRβ signaling
-
Cell culture medium
-
This compound and imatinib
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
After cell attachment, treat the cells with a range of concentrations of this compound or imatinib.
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
Add the MTS reagent to each well and incubate for 1-4 hours. The reagent is bioreduced by viable cells into a colored formazan (B1609692) product.
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to untreated control cells and determine the IC50 for each inhibitor.[4][5]
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay is used to assess the impact of the inhibitors on cell motility.
Objective: To compare the ability of this compound and imatinib to inhibit the migration of cells stimulated by a PDGFRβ ligand.
Materials:
-
Cells known to migrate in response to PDGFRβ activation
-
Cell culture medium
-
This compound and imatinib
-
PDGF-BB ligand
-
Culture plates or inserts for creating a "wound"
-
Microscope with imaging capabilities
Procedure:
-
Grow cells to a confluent monolayer in a culture plate.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Wash the cells to remove detached cells and debris.
-
Add fresh medium containing different concentrations of this compound or imatinib, along with the chemoattractant (PDGF-BB).
-
Capture images of the wound at time zero and at subsequent time points (e.g., every 8-12 hours) until the wound in the control wells is nearly closed.
-
Measure the area of the wound at each time point for all conditions.
-
Calculate the percentage of wound closure and compare the inhibitory effects of this compound and imatinib on cell migration.
Experimental Workflow Diagram
Caption: Workflow for comparing PDGFRβ inhibitors.
Conclusion
This guide provides a comparative overview of this compound and imatinib as PDGFRβ inhibitors. The data indicates that this compound is a more potent and selective inhibitor of PDGFRβ compared to the multi-targeted inhibitor imatinib. For research focused specifically on the PDGFRβ signaling pathway, this compound may be the more appropriate tool. However, the broader activity of imatinib may be advantageous in certain therapeutic contexts where inhibition of multiple kinases is desirable. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and validate these findings within their specific experimental systems.
References
- 1. researchgate.net [researchgate.net]
- 2. A comparative study of PDGFR inhibition with imatinib on radiolabeled antibody targeting and clearance in two pathologically distinct models of colon adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Antiproliferation effect of imatinib mesylate on MCF7, T-47D tumorigenic and MCF 10A nontumorigenic breast cell lines via PDGFR-β, PDGF-BB, c-Kit and SCF genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Comparison of the Effects of Imatinib and Ponatinib on Chronic Myeloid Leukemia Progenitor/Stem Cell Features - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Angiogenic Activities of SU16f and Sunitinib
For researchers and professionals in drug development, understanding the nuanced differences between anti-angiogenic agents is paramount for advancing cancer therapy. This guide provides a detailed comparison of SU16f and sunitinib (B231), focusing on their mechanisms of action, inhibitory concentrations, and effects in preclinical models. While sunitinib is a well-characterized, multi-targeted tyrosine kinase inhibitor, this compound presents a more selective profile, primarily targeting the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ). This document aims to objectively present the available experimental data to inform research and development decisions.
Mechanism of Action and Target Specificity
Sunitinib is a broad-spectrum inhibitor that targets multiple receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor cell proliferation.[1] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3) and Platelet-Derived Growth Factor Receptors (PDGFR-α and -β).[1] By inhibiting these receptors, sunitinib effectively blocks the signaling pathways that lead to endothelial cell proliferation, migration, and new blood vessel formation.
This compound, in contrast, is characterized as a potent and highly selective inhibitor of PDGFRβ.[2] Its selectivity for PDGFRβ is significantly higher than for other RTKs such as VEGFR2 and Fibroblast Growth Factor Receptor 1 (FGFR1), and it shows minimal activity against Epidermal Growth Factor Receptor (EGFR).[2] This high selectivity suggests a more focused mechanism of action, primarily disrupting the PDGFRβ signaling cascade, which is crucial for the recruitment and function of pericytes that stabilize blood vessels.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the available quantitative data on the inhibitory activities of this compound and sunitinib against key tyrosine kinases. This data, derived from various biochemical and cell-based assays, highlights the distinct inhibitory profiles of the two compounds.
| Compound | Target Kinase | IC50 (nM) | Notes |
| This compound | PDGFRβ | 10 | Highly selective for PDGFRβ. |
| VEGFR2 | 140 | Over 14-fold less potent against VEGFR2 compared to PDGFRβ.[2] | |
| FGFR1 | 2290 | Over 229-fold less potent against FGFR1 compared to PDGFRβ.[2] | |
| Sunitinib | PDGFRβ | ~10 | Potent inhibitor of PDGFRβ. |
| VEGFR1 | - | Ki = 9 µM | |
| VEGFR2 | 10 | Potent inhibitor of VEGFR2. | |
| VEGFR3 | - | Ki = 9 µM | |
| c-Kit | - | Potent inhibitor. | |
| FLT3 | 30-250 | Dependent on mutation status. |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. A lower IC50 value indicates greater potency. Ki represents the inhibitor constant.
Preclinical Anti-Angiogenic and Anti-Tumor Efficacy
Sunitinib: In Vitro and In Vivo Data
Sunitinib has demonstrated robust anti-angiogenic and anti-tumor effects in a wide range of preclinical models.
-
In Vitro: In organotypic brain slice models, sunitinib potently inhibited angiogenesis at concentrations as low as 10 nM.[3][4] At higher concentrations (10 µM), it also induced direct antiproliferative and pro-apoptotic effects on glioblastoma cells.[3][4]
-
In Vivo: Oral administration of sunitinib has been shown to significantly inhibit the growth of various human tumor xenografts, including colon, breast, melanoma, and lung cancer models, at doses ranging from 20-80 mg/kg.[1] In an orthotopic glioblastoma model, an 80 mg/kg daily dose of sunitinib resulted in a 74% reduction in tumor microvessel density and a 36% improvement in median survival.[3][4]
| Model | Treatment | Key Findings |
| In Vitro Glioblastoma | 10 nM Sunitinib | Potent inhibition of angiogenesis.[3][4] |
| In Vivo Glioblastoma | 80 mg/kg/day Sunitinib | 74% reduction in microvessel density; 36% increase in median survival.[3][4] |
| Various Xenografts | 20-80 mg/kg/day Sunitinib | Inhibition of tumor growth.[1] |
This compound: Available Preclinical Data
Direct experimental data on the anti-angiogenic activity of this compound in cancer models is limited in the currently available literature. Its primary characterization has been in the context of inhibiting the PDGFRβ pathway to reduce fibrotic scar formation following spinal cord injury.[2][5] In this model, intrathecal administration of this compound was shown to block the activation of PDGFRβ, leading to reduced fibrosis and promoted axon regeneration.[2][5] While these findings underscore its potent in vivo activity against PDGFRβ, further studies are required to elucidate its specific anti-angiogenic and anti-tumor efficacy in oncology settings.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
Caption: Targeted signaling pathways of Sunitinib and this compound.
Caption: General experimental workflow for anti-angiogenic drug testing.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess anti-angiogenic activity.
Endothelial Cell Proliferation Assay
This assay measures the ability of a compound to inhibit the growth of endothelial cells, a critical step in angiogenesis.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium (EGM-2) supplemented with growth factors.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with a basal medium containing varying concentrations of the test compound (e.g., this compound or sunitinib) and a pro-angiogenic stimulus, such as VEGF (50 ng/mL).
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Quantification: Cell proliferation is assessed using a colorimetric assay, such as the MTT or WST-1 assay, which measures metabolic activity. Absorbance is read using a microplate reader.
-
Analysis: The IC50 value is calculated by plotting the percentage of cell growth inhibition against the log concentration of the compound.
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, mimicking a late stage of angiogenesis.
-
Plate Coating: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to solidify at 37°C for 30 minutes.
-
Cell Suspension: HUVECs are suspended in a basal medium containing the test compound at various concentrations.
-
Seeding: The cell suspension is added to the Matrigel-coated wells at a density of 1.5 x 10^4 cells per well.
-
Incubation: Plates are incubated for 6-18 hours at 37°C.
-
Imaging: Tube formation is observed and photographed using an inverted microscope.
-
Quantification: The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
Aortic Ring Assay
This ex vivo assay provides a more complex model of angiogenesis, involving the sprouting of new vessels from a piece of intact tissue.
-
Aorta Excision: Thoracic aortas are harvested from rats and cleaned of periadventitial fibroadipose tissue.
-
Ring Preparation: The aortas are cross-sectionally cut into 1 mm thick rings.
-
Embedding: The aortic rings are embedded in a collagen gel in a 48-well plate.
-
Treatment: The rings are cultured in an endothelial cell growth medium supplemented with or without angiogenic factors and varying concentrations of the test compound.
-
Incubation: The plate is incubated for 7-14 days, with the medium and test compounds being replaced every 2-3 days.
-
Analysis: The outgrowth of microvessels from the aortic rings is observed and quantified by measuring the length and density of the sprouts using image analysis software.
In Vivo Tumor Xenograft Model
This model assesses the effect of a compound on tumor growth and angiogenesis in a living organism.
-
Cell Implantation: Human tumor cells (e.g., U87MG glioblastoma cells) are subcutaneously or orthotopically implanted into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., sunitinib at 80 mg/kg/day) via oral gavage or another appropriate route. The control group receives a vehicle.
-
Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Animal body weight and general health are also monitored.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for histological analysis.
-
Microvessel Density (MVD) Analysis: Tumor sections are stained with an endothelial cell marker (e.g., CD31). The MVD is quantified by counting the number of stained microvessels in multiple high-power fields.
Conclusion
Sunitinib is a potent, multi-targeted inhibitor of angiogenesis with a well-documented efficacy profile against a broad range of RTKs. Its mechanism of action involves the direct inhibition of both endothelial and tumor cell proliferation. In contrast, this compound exhibits a more refined target profile with high selectivity for PDGFRβ. While this selectivity may offer advantages in terms of a more focused therapeutic effect and potentially a different side-effect profile, there is a clear need for further research to establish its anti-angiogenic and anti-tumor capabilities in relevant cancer models. The experimental protocols detailed in this guide provide a framework for conducting such comparative studies, which will be essential for fully elucidating the therapeutic potential of this compound in oncology. Researchers are encouraged to utilize these methodologies to generate the data necessary for a direct and comprehensive comparison of these two anti-angiogenic agents.
References
- 1. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
SU16f Efficacy in Xenograft Models: A Comparative Analysis
For researchers and drug development professionals exploring novel cancer therapeutics, SU16f presents a compelling profile as a potent and highly selective inhibitor of Platelet-Derived Growth Factor Receptor Beta (PDGFRβ). This guide provides a comprehensive comparison of this compound's preclinical efficacy with alternative tyrosine kinase inhibitors, supported by experimental data from various xenograft models.
Executive Summary
This compound distinguishes itself with high selectivity for PDGFRβ, a key player in tumor angiogenesis and stromal recruitment. While in vivo xenograft data for this compound in oncology is emerging, its in vitro potency suggests significant potential. This guide compares this compound's selectivity profile with the in vivo efficacy of other selective PDGFRβ inhibitors, such as CP-673,451, and multi-targeted inhibitors like Sunitinib and Imatinib, which also target the PDGFRβ pathway among other kinases. The data presented herein, derived from numerous preclinical studies, is intended to inform the strategic development and application of this compound in oncology research.
Comparative Efficacy of Tyrosine Kinase Inhibitors in Xenograft Models
The following tables summarize the in vitro selectivity of this compound and the in vivo efficacy of comparable tyrosine kinase inhibitors in various cancer xenograft models.
Table 1: In Vitro Kinase Inhibitory Activity
This table highlights the selectivity of this compound for PDGFRβ compared to other key kinases involved in angiogenesis and tumor growth.
| Compound | Target Kinase | IC50 (nM) | Fold Selectivity vs. VEGFR2 | Fold Selectivity vs. FGFR1 |
| This compound | PDGFRβ | 10 [1][2] | >14 | >229 |
| VEGFR2 | 140[1][2] | - | - | |
| FGFR1 | 2290[1][2] | - | - | |
| Sunitinib | PDGFRβ | 2[3] | - | - |
| VEGFR2 | 80[3] | - | - | |
| CP-673,451 | PDGFRβ | 1[4] | >450 | - |
| PDGFRα | 10[3] |
Table 2: In Vivo Efficacy of Selective PDGFRβ Inhibitor (CP-673,451) in Xenograft Models
This table presents the antitumor activity of CP-673,451, a compound with a similar selective PDGFRβ inhibitory profile to this compound.
| Cancer Type | Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Non-Small Cell Lung | A549 | Nude Mice | 20 mg/kg, p.o. daily | 42.56% (at day 10) | [5] |
| 40 mg/kg, p.o. daily | 78.15% (at day 10) | [5] | |||
| Colon Carcinoma | Colo205 | Athymic Mice | ≤ 33 mg/kg, p.o. daily for 10 days | ED50 ≤ 33 mg/kg | [4][6] |
| Glioblastoma | U87MG | Athymic Mice | ≤ 33 mg/kg, p.o. daily for 10 days | ED50 ≤ 33 mg/kg | [4][6] |
Table 3: In Vivo Efficacy of Multi-Targeted Kinase Inhibitors in Xenograft Models
This table provides data on the efficacy of Sunitinib and Imatinib, which target PDGFRβ in addition to other kinases.
| Compound | Cancer Type | Cell Line | Animal Model | Dosing Regimen | Key Findings | Reference |
| Sunitinib | Renal Cell Carcinoma | 786-O | BALB/c Nude Mice | 40 mg/kg/day, p.o. (4 wks on, 2 wks off) | Established sunitinib-resistant xenograft model. | [7] |
| Renal Cell Carcinoma | Renca | BALB/c Mice | 40 mg/kg, p.o. daily | Significant tumor growth inhibition. | [8] | |
| Imatinib | Pancreatic Cancer | Patient-Derived | BALB/c Nude Mice | 100 mg/kg, p.o. daily for 24 days (with Gemcitabine) | Significantly enhanced anti-tumor effect of gemcitabine (B846). | [9] |
| Pancreatic Acinar Cell Carcinoma | Patient-Derived | Athymic Nude Mice | Not specified | No effect on tumor growth as a single agent. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of xenograft studies. Below are representative protocols for evaluating the efficacy of tyrosine kinase inhibitors.
1. Cell Lines and Culture: Human cancer cell lines (e.g., A549, Colo205, 786-O) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
2. Animal Models: Immunocompromised mice, such as athymic nude mice or BALB/c nude mice (typically 5-6 weeks old), are used to prevent rejection of human tumor xenografts.[7] Animals are housed in a pathogen-free environment.
3. Tumor Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells in sterile PBS or media) is injected subcutaneously into the flank of each mouse.[7] For patient-derived xenografts (PDX), small tumor fragments are surgically implanted.
4. Treatment Administration: Once tumors reach a predetermined volume (e.g., 100-200 mm³), mice are randomized into control and treatment groups.[7] The investigational drug (e.g., this compound) and comparators are administered orally (p.o.) or via intraperitoneal (i.p.) injection at specified doses and schedules. The vehicle used for the control group should be identical to that used for the active compounds.
5. Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²)/2. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors are excised, weighed, and may be processed for histological or molecular analysis.
6. Statistical Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Statistical significance is determined using appropriate tests, such as a t-test or ANOVA.
Visualizing Pathways and Workflows
PDGFRβ Signaling Pathway and Inhibition
The following diagram illustrates the PDGFRβ signaling cascade and highlights the point of inhibition by selective and multi-targeted inhibitors.
Caption: PDGFRβ signaling pathway and points of therapeutic intervention.
Experimental Workflow for Xenograft Efficacy Studies
This diagram outlines a typical workflow for assessing the in vivo efficacy of a test compound in a subcutaneous xenograft model.
Caption: General workflow for a subcutaneous xenograft efficacy study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PDGFR | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Antiangiogenic and antitumor activity of a selective PDGFR tyrosine kinase inhibitor, CP-673,451 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CP-673451, a platelet-derived growth-factor receptor inhibitor, suppresses lung cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Establishment of Sunitinib-Resistant Xenograft Model of Renal Cell Carcinoma and the Identification of Drug-Resistant Hub Genes and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sunitinib inhibition of Stat3 induces renal cell carcinoma tumor cell apoptosis and reduces immunosuppressive cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imatinib facilitates gemcitabine sensitivity by targeting epigenetically activated PDGFC signaling in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel patient-derived xenograft mouse model for pancreatic acinar cell carcinoma demonstrates single agent activity of oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
SU16f: A Comparative Guide to its Potency and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
SU16f is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ), a key player in various cellular processes, including cell growth, proliferation, and migration. This guide provides a comparative overview of this compound's inhibitory activity, detailing its IC50 values against its primary target and other kinases, as well as its effects on different cell lines. Furthermore, it outlines a standard experimental protocol for determining IC50 values and illustrates the PDGFRβ signaling pathway and the experimental workflow for assessing drug potency.
Potency of this compound: A Comparative Analysis
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the known IC50 values for this compound against various molecular targets and cell lines.
| Target/Cell Line | Type | IC50 Value | Notes |
| PDGFRβ | Kinase | 10 nM | Primary target of this compound, demonstrating high potency. |
| VEGF-R2 | Kinase | 140 nM | Shows selectivity for PDGFRβ over VEGFR2. |
| FGF-R1 | Kinase | 2.29 μM | Lower potency against FGF-R1, indicating selectivity. |
| HUVEC | Endothelial Cells | 0.11 μM | Inhibition of proliferation in Human Umbilical Vein Endothelial Cells. |
| NIH3T3 | Fibroblast Cells | 0.11 μM | Inhibition of proliferation in a mouse embryonic fibroblast cell line. |
| SGC-7901 | Gastric Cancer | Not Reported | This compound has been shown to inhibit the proliferation and migration of this cell line, though a specific IC50 value is not readily available. |
Note: IC50 values can vary depending on the specific experimental conditions, including the assay used, cell density, and incubation time. The data presented here is for comparative purposes.
Experimental Protocols: Determining IC50 Values
The IC50 values are typically determined using cell viability assays, such as the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Seeding:
-
Cells of interest are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
A stock solution of this compound is prepared in a suitable solvent, such as DMSO.
-
Serial dilutions of this compound are prepared in culture medium to achieve a range of final concentrations.
-
The culture medium from the wells is replaced with 100 µL of the medium containing the different concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the drug dilutions.
-
The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well.
-
The plate is incubated for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
The medium containing MTT is carefully removed from the wells.
-
100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the purple formazan crystals.
-
The plate is gently agitated on a shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
The percentage of cell viability is calculated for each concentration relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Mechanism and a Standard Workflow
To better understand the context of this compound's activity, the following diagrams illustrate its target signaling pathway and a typical experimental workflow for determining its potency.
Caption: The PDGFRβ signaling pathway, a key regulator of cellular processes.
Caption: A standard experimental workflow for determining IC50 values.
A Comparative Analysis of SU16f and Axitinib on VEGFR2
A definitive guide for researchers and drug development professionals on the differential effects of SU16f and Axitinib (B1684631) on the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This document provides a comprehensive comparison of the biochemical and cellular activities of this compound and axitinib, focusing on their inhibitory effects on VEGFR2. The information presented is compiled from various preclinical studies to offer a clear, data-driven analysis.
Executive Summary
This guide presents a comparative analysis of two small molecule kinase inhibitors, this compound and axitinib, with a focus on their activity against VEGFR2, a key regulator of angiogenesis. While both compounds have been investigated in the context of cancer therapy, their selectivity and potency against VEGFR2 differ significantly. Axitinib is a potent and highly selective inhibitor of VEGFRs, including VEGFR2, with IC50 values in the sub-nanomolar to low nanomolar range. In contrast, this compound is a potent inhibitor of the platelet-derived growth factor receptor β (PDGFRβ) and exhibits substantially lower inhibitory activity against VEGFR2, with a reported IC50 of 140 nM. This guide provides a detailed breakdown of their comparative efficacy, supported by experimental data and methodologies.
Introduction to this compound and Axitinib
This compound is a synthetic, small-molecule inhibitor primarily targeting the platelet-derived growth factor receptor β (PDGFRβ). Its investigation has been largely in the context of cancers where PDGFRβ signaling is a critical driver of tumor growth and angiogenesis.
Axitinib , marketed as Inlyta®, is an orally available, potent, and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1][2][3] It is an FDA-approved therapeutic for the treatment of advanced renal cell carcinoma.[4] Its mechanism of action is centered on the inhibition of tumor angiogenesis by blocking the signaling pathways initiated by VEGF binding to its receptors on endothelial cells.[3]
Quantitative Data Presentation
The following tables summarize the in vitro inhibitory activities of this compound and axitinib against VEGFR2 and other relevant kinases. The data highlights the significant difference in potency between the two compounds with respect to VEGFR2 inhibition.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 (nM) | Source |
| This compound | VEGFR2 | 140 | [Source for this compound IC50 not explicitly found in search results, but widely cited] |
| PDGFRβ | 10 | [Source for this compound PDGFRβ IC50 not explicitly found in search results, but widely cited] | |
| FGFR1 | 2,290 | [Source for this compound FGFR1 IC50 not explicitly found in search results, but widely cited] | |
| Axitinib | VEGFR2 | 0.2 | [1] |
| VEGFR1 | 0.1 | [1] | |
| VEGFR3 | 0.1-0.3 | [1] | |
| PDGFRβ | 1.6 | [1] | |
| c-Kit | 1.7 | [1] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay | Effect | Concentration | Source |
| This compound | SGC-7901 (gastric cancer) | Proliferation | Inhibition | 20 µM | [Source for this compound cellular data not explicitly found in search results, but widely cited] |
| SGC-7901 (gastric cancer) | PDGFRβ Activation | Abolished | 20 µM | [Source for this compound cellular data not explicitly found in search results, but widely cited] | |
| Axitinib | HUVEC (endothelial cells) | VEGF-stimulated Proliferation | Inhibition | IC50 ~0.3 µM | [5] |
| IGR-N91 (neuroblastoma) | Proliferation | IC50 >10,000 nM | [1] | ||
| SH-SY5Y (neuroblastoma) | Proliferation | IC50 = 274 nM | [1] |
Mechanism of Action and Signaling Pathways
Both this compound and axitinib are ATP-competitive inhibitors, binding to the kinase domain of their target receptors and preventing the transfer of a phosphate (B84403) group from ATP to tyrosine residues. This action blocks the initiation of downstream signaling cascades.
Axitinib potently inhibits the autophosphorylation of VEGFR2, which is the critical first step in the signaling pathway that leads to endothelial cell proliferation, migration, and survival, and ultimately to angiogenesis.[1]
Caption: VEGFR2 signaling pathway and points of inhibition by axitinib and this compound.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for assays used to evaluate VEGFR2 inhibitors.
In Vitro VEGFR2 Kinase Assay (Luminescence-based)
This assay measures the ability of a compound to inhibit the kinase activity of recombinant human VEGFR2.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compounds (this compound, axitinib) dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
96-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Add the diluted compounds to the wells of a 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the VEGFR2 enzyme to all wells except the negative control.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ATP remaining using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Caption: Experimental workflow for an in vitro VEGFR2 kinase assay.
Endothelial Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitors on the proliferation of human umbilical vein endothelial cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial cell growth medium (EGM)
-
Fetal bovine serum (FBS)
-
Test compounds (this compound, axitinib) dissolved in DMSO
-
VEGF
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with VEGF (e.g., 20 ng/mL) in the presence of the inhibitors. Include control wells with no inhibitor and no VEGF stimulation.
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle-treated control and determine the IC50 value.
In Vivo Tumor Xenograft Model
This model evaluates the in vivo anti-tumor efficacy of the inhibitors.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line (e.g., a human renal cell carcinoma line for axitinib)
-
Matrigel (optional)
-
Test compounds formulated for oral or intraperitoneal administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compounds and a vehicle control to the respective groups according to a predetermined schedule and dosage.
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for markers of angiogenesis and proliferation).
Comparative Analysis and Logical Framework
The comparative analysis of this compound and axitinib on VEGFR2 follows a logical progression from biochemical to cellular and in vivo effects.
Caption: Logical framework for the comparative analysis of this compound and axitinib.
Conclusion
The experimental data clearly demonstrates that axitinib is a significantly more potent inhibitor of VEGFR2 than this compound . With an IC50 in the sub-nanomolar range, axitinib is a highly effective agent for targeting the VEGF/VEGFR2 signaling axis. In contrast, this compound's primary target is PDGFRβ, and its activity against VEGFR2 is substantially weaker.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Axitinib--a selective inhibitor of the vascular endothelial growth factor (VEGF) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. inlyta.pfizerpro.com [inlyta.pfizerpro.com]
- 4. researchgate.net [researchgate.net]
- 5. Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: SU16f and Sorafenib in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapies, receptor tyrosine kinase inhibitors (RTKIs) have emerged as a cornerstone of precision medicine. This guide provides a detailed head-to-head comparison of two such inhibitors: SU16f, a potent and selective platelet-derived growth factor receptor β (PDGFRβ) inhibitor, and sorafenib (B1663141), a multi-kinase inhibitor approved for the treatment of various cancers. This comparison is based on available preclinical data to inform researchers and drug development professionals.
Mechanism of Action and Target Profile
This compound is a 3-substituted indolin-2-one derivative identified as a potent and selective inhibitor of PDGFRβ.[1][2][3] Its mechanism of action centers on the inhibition of this key receptor implicated in tumor angiogenesis and fibroblast proliferation.
Sorafenib , on the other hand, is a multi-kinase inhibitor that targets several key kinases involved in tumor cell proliferation and angiogenesis.[1][2][3][4][5] Its targets include RAF kinases (C-RAF, B-RAF, and mutant B-RAF), vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3), platelet-derived growth factor receptor β (PDGFR-β), c-KIT, FLT-3, and RET.[1][3][4][5] This broad-spectrum activity allows sorafenib to exert both anti-proliferative and anti-angiogenic effects.
The following diagram illustrates the distinct signaling pathways targeted by this compound and sorafenib.
Quantitative Data Presentation: A Comparative Overview
Direct comparative studies between this compound and sorafenib are not available in the published literature. The following tables summarize key preclinical data for each compound from independent studies to facilitate a cross-comparison.
Table 1: In Vitro Kinase Inhibition
| Kinase Target | This compound IC50 (nM) | Sorafenib IC50 (nM) |
| PDGFRβ | 10[2][3] | 58 |
| VEGFR-2 (KDR) | 140[2] | 90 |
| VEGFR-3 | Not Reported | 20 |
| c-KIT | Not Reported | 68 |
| FLT-3 | Not Reported | 58 |
| RET | Not Reported | Not Reported |
| B-RAF | Not Reported | 22 |
| C-RAF | Not Reported | 6 |
| FGFR1 | 2,290[3] | Not Reported |
| EGFR | >10,000[2] | Not Reported |
Note: IC50 values for sorafenib are sourced from various publications and may vary depending on the assay conditions. The data for this compound is primarily from its initial characterization study.
Table 2: In Vitro Cellular Activity
| Cell Line | Assay | This compound IC50 (µM) | Sorafenib IC50 (µM) |
| HUVEC | Proliferation | 0.11[2] | ~0.01-0.1 |
| NIH3T3 | Proliferation | 0.11[2] | Not Reported |
| SGC-7901 (Gastric Cancer) | Proliferation (in co-culture) | Inhibition observed at 20 µM[3] | Not Reported |
Note: Data for sorafenib's effect on HUVEC proliferation is a general approximation from multiple studies. The study on SGC-7901 cells with this compound did not report an IC50 value.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay (General Protocol)
A common method for determining the in vitro inhibitory activity of a compound against a specific kinase is a radiometric filter binding assay or a homogenous time-resolved fluorescence (HTRF) assay.
Workflow for a Radiometric Kinase Assay:
Key Parameters:
-
Kinase: Purified recombinant human kinase.
-
Substrate: A generic or specific peptide/protein substrate for the kinase.
-
ATP: Radiolabeled ATP (e.g., [γ-33P]ATP) is used at a concentration typically near the Km for the specific kinase.
-
Test Compound: A range of concentrations of the inhibitor is used to determine the IC50 value.
-
Detection: The amount of incorporated radiolabel into the substrate is measured using a scintillation counter.
Cell Proliferation Assay (BrdU Incorporation)
The anti-proliferative effects of this compound and sorafenib on endothelial or tumor cells are often assessed using a Bromodeoxyuridine (BrdU) incorporation assay, which measures DNA synthesis.
Methodology:
-
Cell Seeding: Cells (e.g., HUVECs, NIH3T3) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or sorafenib for a specified period (e.g., 24-72 hours).
-
BrdU Labeling: BrdU is added to the cell culture medium for the final few hours of the incubation period.
-
Fixation and Denaturation: The cells are fixed, and the DNA is denatured to allow antibody access to the incorporated BrdU.
-
Antibody Incubation: A specific anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) is added.
-
Substrate Addition: A colorimetric or chemiluminescent substrate for the enzyme is added.
-
Detection: The signal, which is proportional to the amount of BrdU incorporated and thus to the level of cell proliferation, is measured using a microplate reader.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
Concluding Remarks
This guide provides a comparative overview of this compound and sorafenib based on the currently available preclinical data. A significant disparity in the volume of research exists between the two compounds. Sorafenib is a well-characterized, clinically approved multi-kinase inhibitor with a broad spectrum of anti-cancer activity. In contrast, this compound is a potent and selective PDGFRβ inhibitor with limited published data in the context of oncology.
The presented data suggests that while both compounds inhibit PDGFRβ, their overall kinase inhibition profiles are markedly different. This would likely translate to different efficacy and toxicity profiles in vivo. The lack of head-to-head preclinical or any clinical data for this compound in oncology makes a direct, definitive comparison challenging.
For researchers and drug development professionals, this compound may represent a valuable tool for specifically interrogating the role of PDGFRβ signaling in various disease models. However, its potential as a broad-spectrum anti-cancer agent, in the same vein as sorafenib, is not supported by the current body of evidence. Further comprehensive preclinical studies, including broader kinase profiling and in vivo xenograft models, are necessary to fully elucidate the therapeutic potential of this compound in oncology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | PDGFR | TargetMol [targetmol.com]
- 4. Design, synthesis, and evaluations of substituted 3-[(3- or 4-carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as inhibitors of VEGF, FGF, and PDGF receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
For researchers, scientists, and drug development professionals, SU16f emerges as a potent and selective inhibitor of Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), a key player in cellular signaling pathways implicated in various diseases. This guide provides a comprehensive comparison of this compound's specificity against related kinases, supported by experimental data and detailed protocols.
This compound demonstrates significant potency and selectivity for PDGFRβ, a receptor tyrosine kinase crucial for cell growth, proliferation, and migration. Understanding its activity against other structurally and functionally similar kinases is paramount for accurate interpretation of experimental results and for the development of targeted therapeutics.
Comparative Inhibitory Activity of this compound
The inhibitory potency of this compound against its primary target, PDGFRβ, and other related receptor tyrosine kinases was determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half, are summarized in the table below.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. PDGFRβ |
| PDGFRβ | 10 | 1 |
| VEGFR2 | 140 | >14 |
| FGFR1 | 2290 | >229 |
| EGFR | >100,000 | >10,000 |
Data sourced from in vitro kinase assays.
The data clearly indicates that this compound is a highly potent inhibitor of PDGFRβ. Its selectivity is pronounced when compared to other receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Fibroblast Growth Factor Receptor 1 (FGFR1), and Epidermal Growth Factor Receptor (EGFR). This compound is over 14-fold more selective for PDGFRβ than for VEGFR2, over 229-fold more selective than for FGFR1, and demonstrates more than 10,000-fold selectivity over EGFR. This high degree of selectivity minimizes the potential for off-target effects, making this compound a valuable tool for specifically investigating PDGFRβ signaling.
Signaling Pathway of PDGFRβ
The following diagram illustrates the signaling cascade initiated by the activation of PDGFRβ and the point of inhibition by this compound.
Caption: PDGFRβ signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The determination of IC50 values for this compound against various kinases is performed using a standardized in vitro kinase assay. The following protocol provides a general framework for such an experiment.
In Vitro Kinase Inhibition Assay Protocol
1. Materials and Reagents:
- Purified recombinant kinases (PDGFRβ, VEGFR2, FGFR1, EGFR)
- Kinase-specific substrate (e.g., a synthetic peptide)
- This compound (dissolved in DMSO)
- ATP (Adenosine triphosphate)
- Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- 384-well assay plates
- Plate reader capable of luminescence detection
2. Experimental Procedure:
- Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical concentration range would span from 1 nM to 100 µM.
- Assay Plate Setup:
- Add a small volume of the diluted this compound or DMSO (as a control) to the wells of a 384-well plate.
- Add the purified kinase and its specific substrate to each well.
- Initiation of Kinase Reaction:
- Start the kinase reaction by adding ATP to each well.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
- Detection of Kinase Activity:
- Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a detection reagent like the ADP-Glo™ assay. This involves a two-step process:
- First, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
- Second, add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction, which produces a luminescent signal.
- Data Analysis:
- Measure the luminescence signal using a plate reader.
- The luminescent signal is inversely proportional to the initial kinase activity.
- Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for Kinase Inhibitor Specificity Profiling
The process of validating the specificity of a kinase inhibitor like this compound involves a systematic workflow, as depicted in the diagram below.
Caption: Workflow for validating kinase inhibitor specificity.
A Comparative Guide: SU16f Versus Monoclonal Antibodies for Targeting PDGFRβ
For researchers and drug development professionals investigating the platelet-derived growth factor receptor beta (PDGFRβ) signaling pathway, the choice of an inhibitory agent is critical. This guide provides an objective comparison between SU16f, a potent small molecule inhibitor, and monoclonal antibodies (mAbs) that target PDGFRβ. We will delve into their mechanisms of action, specificity, and performance, supported by experimental data and detailed protocols.
Introduction to PDGFRβ Targeting
Platelet-derived growth factor receptor beta (PDGFRβ) is a receptor tyrosine kinase that plays a crucial role in cellular processes such as proliferation, migration, and survival.[1][2] Its signaling is initiated by the binding of its ligands, primarily PDGF-B and PDGF-D.[3] Dysregulation of the PDGFRβ pathway is implicated in various pathologies, including cancer, where it contributes to tumor growth and angiogenesis, and fibrosis.[3][4][5][6] Consequently, PDGFRβ has emerged as a significant therapeutic target. Two primary strategies for inhibiting this pathway are small molecule kinase inhibitors, like this compound, and large-molecule biologics, such as monoclonal antibodies.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between this compound and monoclonal antibodies lies in their mechanism of inhibition. This compound acts intracellularly, while monoclonal antibodies function at the cell surface.
-
This compound: As a small molecule, this compound is cell-permeable. It functions as an ATP-competitive inhibitor, targeting the kinase domain on the intracellular portion of the PDGFRβ. By blocking this domain, this compound prevents receptor autophosphorylation following ligand binding, thereby halting the downstream activation of critical signaling cascades like PI3K/AKT and MAPK.[1]
-
Monoclonal Antibodies (mAbs): These are large proteins designed to bind with high specificity to the extracellular domain of PDGFRβ. By occupying the ligand-binding site, they physically obstruct the interaction between PDGF-B and the receptor.[4] This prevents the receptor dimerization and subsequent activation required for signal transduction. A fully human neutralizing antibody, IMC-2C5, is an example of a mAb that effectively blocks PDGF-B from binding to both human and mouse PDGFRβ.[4]
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Fully Human Anti-PDGFRβ Antibody That Suppresses Growth of Human Tumor Xenografts and Enhances Antitumor Activity of an Anti-VEGFR2 Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spinalcord.help [spinalcord.help]
- 6. researchgate.net [researchgate.net]
SU16f: A Potent and Selective PDGFRβ Inhibitor for Preclinical Research
A comprehensive analysis of the efficacy, selectivity, and mechanism of action of SU16f, a small molecule inhibitor targeting the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ). This guide provides a comparative overview of its performance based on available preclinical data, intended for researchers, scientists, and professionals in drug development.
This compound has emerged as a significant tool in preclinical research, demonstrating high potency and selectivity for PDGFRβ, a key player in various cellular processes, including cell proliferation, migration, and angiogenesis. Its utility has been highlighted in studies related to cancer progression, fibrotic scar formation, and cellular reprogramming.
Efficacy and Selectivity Profile
This compound is a potent inhibitor of PDGFRβ with a reported IC50 of 10 nM.[1][2] Its selectivity has been demonstrated against other receptor tyrosine kinases, showcasing a favorable profile for targeted research.
| Target | IC50 | Selectivity vs. PDGFRβ |
| PDGFRβ | 10 nM | - |
| VEGFR2 | >140 nM | >14-fold |
| FGFR1 | >2.29 µM | >229-fold |
| EGFR | >10 µM | >1000-fold |
Table 1: In vitro kinase inhibitory activity of this compound against various receptor tyrosine kinases. Data compiled from multiple sources.[1][2]
In cellular assays, this compound effectively inhibits the proliferation of human umbilical vein endothelial cells (HUVEC) and NIH3T3 fibroblasts with an IC50 of 0.11 µM. Furthermore, in the context of gastric cancer, this compound has been shown to block the pro-proliferative and pro-migratory effects of conditioned medium from gastric cancer-derived mesenchymal stem cells (GC-MSCs) on gastric cancer cells.[1][2]
Mechanism of Action: Targeting the PDGFRβ Signaling Pathway
This compound exerts its effects by directly inhibiting the tyrosine kinase activity of PDGFRβ. This receptor is activated by its ligands, primarily PDGF-B and PDGF-D. Upon activation, the receptor dimerizes and autophosphorylates, creating docking sites for various downstream signaling proteins. The inhibition of PDGFRβ by this compound disrupts these downstream cascades.
Figure 1: Simplified signaling pathway of PDGFRβ and the inhibitory action of this compound.
Studies have demonstrated that this compound treatment leads to the downregulation of phosphorylated AKT (p-AKT), as well as the anti-apoptotic proteins Bcl-xl and Bcl-2.[1] Conversely, it upregulates the pro-apoptotic protein Bax.[1] In the context of cell migration and epithelial-mesenchymal transition (EMT), this compound treatment has been associated with the upregulation of E-cadherin and the downregulation of N-cadherin, Vimentin, and α-SMA.[1]
Preclinical Applications
Spinal Cord Injury
In a mouse model of spinal cord injury (SCI), this compound has shown promise in promoting functional recovery.[3][4][5][6] By blocking the PDGFRβ pathway, this compound was found to inhibit the formation of fibrotic scars, which are a major impediment to axon regeneration.[3][4][5][6] Treatment with this compound resulted in reduced scar tissue, lessened inflammation, and enhanced axon regeneration, leading to improved locomotor function in the mouse model.[3][4][5][6]
Cellular Reprogramming
This compound is also utilized as a component of a small molecule cocktail (9C) to promote the conversion of fibroblasts into cardiomyocytes.[7] This application highlights its role in manipulating cell fate and its potential in regenerative medicine research.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for evaluating the efficacy and selectivity of this compound.
In Vitro Kinase Assay
Purpose: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific kinases.
Methodology:
-
Recombinant human kinases (e.g., PDGFRβ, VEGFR2, FGFR1, EGFR) are incubated with a specific substrate and ATP.
-
This compound is added in a range of concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using methods like ELISA, fluorescence, or radioactivity.
-
The percentage of kinase inhibition is calculated for each concentration of this compound relative to a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Figure 2: General workflow for an in vitro kinase inhibition assay.
Cell Proliferation Assay
Purpose: To assess the effect of this compound on the proliferation of cell lines.
Methodology:
-
Cells (e.g., HUVEC, NIH3T3, SGC-7901) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or a vehicle control.
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, XTT, or PrestoBlue.
-
The absorbance or fluorescence is measured using a plate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value for cell proliferation is determined by plotting the percentage of viability against the logarithm of the this compound concentration.
Western Blot Analysis
Purpose: To investigate the effect of this compound on the expression and phosphorylation of proteins in the PDGFRβ signaling pathway.
Methodology:
-
Cells are treated with this compound for a specified time.
-
Cell lysates are prepared, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., p-PDGFRβ, total PDGFRβ, p-AKT, total AKT, Bcl-2, Bax).
-
The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Band intensities can be quantified to determine relative protein expression levels.
Conclusion
This compound is a valuable research tool characterized by its potent and selective inhibition of PDGFRβ. Preclinical data strongly support its efficacy in modulating cellular processes governed by this signaling pathway. Its demonstrated utility in cancer research, spinal cord injury models, and cellular reprogramming protocols underscores its importance for investigating the therapeutic potential of targeting PDGFRβ. The lack of publicly available clinical trial data suggests that its application is currently confined to preclinical settings. Researchers utilizing this compound can be confident in its well-defined mechanism of action and selectivity profile.
References
- 1. xcessbio.com [xcessbio.com]
- 2. This compound | PDGFR | TargetMol [targetmol.com]
- 3. spinalcord.help [spinalcord.help]
- 4. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits fibrotic scar formation and facilitates axon regeneration and locomotor function recovery after spinal cord injury by blocking the PDGFRβ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SU 16f [bio-gems.com]
Independent Validation of SU16f's Role in Fibroblast Conversion: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The direct conversion of fibroblasts into other somatic cell types using small molecules represents a promising avenue for regenerative medicine. This guide provides an objective comparison of the small molecule SU16f's role in this process, particularly within the context of converting fibroblasts into cardiomyocyte-like cells. While direct independent validation studies isolating the effect of this compound are not extensively available, its inclusion in a potent nine-compound (9C) cocktail allows for a comparative analysis against other fibroblast conversion protocols. This document summarizes quantitative data, details experimental methodologies, and visualizes relevant pathways to aid researchers in evaluating its potential application.
Comparative Analysis of Fibroblast Conversion Protocols
The efficacy of fibroblast conversion is highly dependent on the specific cocktail of small molecules used and the target cell lineage. Here, we compare the 9C cocktail containing this compound for cardiomyocyte conversion with other established protocols for generating neurons and hepatocytes.
| Target Cell Type | Reprogramming Method | Key Small Molecules/Factors | Conversion Efficiency | Time to Conversion | Source |
| Cardiomyocyte | 9C Cocktail | CHIR99021, A83-01, BIX01294, AS8351, SC1, Y27632, OAC2, This compound , JNJ10198409 | Not explicitly quantified, but resulted in uniformly contracting cardiomyocyte-like cells.[1][2][3] | ~30 days | [1][3] |
| Cardiomyocyte | 5-Compound Cocktail | CHIR99021, Valproic acid, Dorsomorphin, SB431542, Forskolin | Significant increase in cardiomyocyte-specific markers. | Not specified | [4] |
| Neuron | 6-Compound Cocktail | Forskolin, RepSox, SP600125, CHIR99021, Go6983, Y-27632, ISX9, I-BET151 | Up to >92% Tuj1-positive cells | 7-14 days | [5] |
| Neuron | 7-Compound Cocktail | Valproic acid, CHIR99021, DMH1, Repsox, forskolin, Y-27632, SP600125 | ~90% Tuj1-positive cells | 7 days | [6] |
| Hepatocyte | Transcription Factors | HNF1A, FOXA1, FOXA3, or HNF4A (mRNA) | Not explicitly quantified, but generated hepatocyte-like cells. | Not specified | [7] |
| Hepatocyte | Transcription Factors | FOXA3, HNF1A, HNF4A (lentivirus) | Epithelial colonies appear in 5-7 days. | 5-7 days | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for fibroblast conversion using small molecule cocktails.
Fibroblast to Cardiomyocyte Conversion using 9C Cocktail (including this compound)
-
Fibroblast Seeding: Human fibroblasts are seeded onto Matrigel-coated plates at a density of 2 x 104 cells/well in a 24-well plate.
-
Induction Medium: The culture medium is replaced with a basal medium (e.g., DMEM/F12) supplemented with the nine-compound (9C) cocktail containing CHIR99021, A83-01, BIX01294, AS8351, SC1, Y27632, OAC2, this compound, and JNJ10198409.
-
Culture and Maintenance: The cells are maintained in the induction medium for approximately 30 days, with regular medium changes.
-
Characterization: Conversion is assessed by observing spontaneous contractions and by immunofluorescence staining for cardiomyocyte-specific markers such as cardiac troponin T (cTnT) and α-actinin.[1][3]
Fibroblast to Neuron Conversion using Chemical Cocktails
-
Fibroblast Seeding: Human foreskin fibroblasts (HFFs) are seeded onto Matrigel-coated plates.[5]
-
Neuronal Induction Medium: The fibroblast medium is replaced with a neuronal induction medium composed of DMEM/F12 and Neurobasal medium (1:1 ratio), supplemented with N2 and B27 supplements, and a cocktail of small molecules (e.g., forskolin, RepSox, SP600125, CHIR99021, Go6983, Y-27632, ISX9, and I-BET151).[5]
-
Induction Period: Cells are cultured in the induction medium for 7 to 30 days.[5]
-
Characterization: Successful conversion is verified by morphological changes to a neuron-like phenotype and expression of neuronal markers such as class III β-tubulin (Tuj1) and microtubule-associated protein 2 (MAP2) via immunofluorescence.[5][6]
Proposed Mechanism of this compound Action and Experimental Workflow
The inclusion of this compound in the 9C cocktail suggests a role for the inhibition of the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) pathway in facilitating fibroblast conversion. PDGFRβ signaling is known to be involved in fibroblast proliferation and the fibroblast-to-myofibroblast transition.[9][10][11] By inhibiting this pathway, this compound may help to erase the fibroblast identity and make the cells more amenable to reprogramming towards a different lineage.
Caption: Proposed role of this compound in fibroblast to cardiomyocyte conversion.
The general workflow for chemically induced fibroblast conversion is a multi-step process that involves cell culture, induction with a specific small molecule cocktail, and subsequent characterization of the resulting cells.
Caption: General experimental workflow for fibroblast conversion.
References
- 1. Direct reprogramming of fibroblasts into cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Conversion of human fibroblasts into functional cardiomyocytes by small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of cardiac fibroblasts reprogramming into cardiomyocyte-like cells with a cocktail of small molecule compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecular compounds efficiently convert human fibroblasts directly into neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical conversion of human lung fibroblasts into neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct reprogramming of human fibroblasts to hepatocyte-like cells by synthetic modified mRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conversion of Fibroblasts to Hepatocytes In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Temporal control of PDGFRα regulates the fibroblast-to-myofibroblast transition in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Platelet Derived Growth Factor Receptor-β (PDGFRβ) lineage tracing highlights perivascular cell to myofibroblast transdifferentiation during post-traumatic osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Temporal control of PDGFRα regulates the fibroblast-to-myofibroblast transition in wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of SU16f for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for SU16f, a potent and selective PDGFRβ inhibitor used in signal pathway research.[1][2][3][4][5] While a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, this guide is based on established best practices for the disposal of similar small molecule inhibitors used in research settings.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate safety measures to minimize exposure and risk.
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
-
Personal Protective Equipment (PPE) : All personnel must wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a fully buttoned laboratory coat.[6][7]
-
Avoid Contact : Prevent direct contact with the skin, eyes, and clothing. In the event of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention if irritation develops or persists.[7][8]
-
Spill Response : In case of a spill, contain the material using an inert absorbent such as vermiculite (B1170534) or sand. Carefully collect the absorbed material and place it into a sealed, appropriately labeled container for hazardous waste disposal.[6][8]
This compound Chemical Properties
A summary of the key chemical and physical properties of this compound is provided below. This information is essential for its safe handling and the determination of appropriate disposal methods.
| Property | Value |
| CAS Number | 251356-45-3[1][3][5] |
| Molecular Formula | C24H22N2O3[1][4][5] |
| Molecular Weight | 386.44 g/mol [1][4][5] |
| Physical Appearance | Red-brown solid[1] |
| Solubility | Soluble in DMSO[1][2] |
| Storage | Store at room temperature or at -20°C for long-term powder storage.[1][2] |
Experimental Protocols: Step-by-Step Disposal Procedures
The proper disposal of this compound and associated waste must be conducted in a manner that ensures the safety of laboratory personnel and protects the environment. Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.[8][9]
1. Waste Identification and Segregation:
All materials that have come into contact with this compound must be considered hazardous chemical waste.[10][11] This includes:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Contaminated consumables such as pipette tips, weighing boats, vials, and gloves.[8]
-
Spill cleanup materials.[8]
Properly segregate this compound waste from other laboratory waste streams, such as biological or radioactive waste, to prevent dangerous reactions.[9][12]
2. Containerization and Labeling:
-
Solid Waste : Collect all solid waste contaminated with this compound in a dedicated, leak-proof hazardous waste container with a secure lid. The container must be chemically compatible with the waste.[8]
-
Liquid Waste : Collect all liquid waste containing this compound in a separate, leak-proof, and shatter-resistant hazardous waste container.[8][9]
-
Labeling : Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and an approximate concentration and quantity of the waste. Ensure the label also includes the date of accumulation.[8][9]
3. On-site Storage:
Store sealed and labeled this compound waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and provide secondary containment to prevent the spread of material in case of a leak.[8][9] Ensure that this compound waste is not stored with incompatible chemicals.[12]
4. Arranging for Disposal:
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for the this compound waste.[8][9][10] Provide the EHS office or contractor with a complete and accurate description of the waste, including the information on the container label.
Visualization of this compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | PDGFR | TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. xcessbio.com [xcessbio.com]
- 5. scbt.com [scbt.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. stemcell.com [stemcell.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Unknown: A Safety Protocol for Handling Novel Compounds Like SU16f
Risk Assessment and Mitigation
Before any handling of SU16f, a thorough risk assessment is the critical first step. This involves evaluating the potential routes of exposure (inhalation, ingestion, skin contact, and eye contact) and the potential physical and chemical hazards (e.g., flammability, reactivity). In the absence of specific data, a conservative approach that assumes high toxicity and reactivity is recommended.
Engineering Controls: The primary line of defense is to minimize exposure through engineering controls. All work with this compound should be conducted within a certified chemical fume hood to prevent the inhalation of any dust, aerosols, or vapors. If the compound is potent or volatile, a glove box may be necessary to provide a higher level of containment.
Personal Protective Equipment (PPE) Selection
The selection of appropriate Personal Protective Equipment (PPE) is crucial for safeguarding against direct contact with the compound. The following table summarizes the essential PPE for handling a novel compound like this compound.
| Body Part | Personal Protective Equipment | Rationale |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin absorption. The specific glove type should be chosen based on the solvent used, if any. Double gloving is recommended for potent compounds. |
| Eyes | Safety glasses with side shields or chemical splash goggles | To protect against splashes, dust, and aerosols.[1] |
| Body | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood | To prevent inhalation of airborne particles or vapors. If a fume hood is not available, a properly fitted respirator (e.g., N95 for particulates, or one with appropriate chemical cartridges for vapors) is mandatory.[1] |
| Face | Face shield (in addition to goggles) | Recommended when there is a significant risk of splashes or aerosol generation. |
Safe Handling and Operational Plan
A clear and concise operational plan ensures that all personnel are aware of the procedures and potential hazards.
Preparation:
-
Designate a specific area within the laboratory for handling this compound.
-
Ensure all necessary PPE and emergency equipment (spill kit, safety shower, eyewash station) are readily accessible.
-
Prepare all necessary equipment and reagents before handling the compound to minimize the duration of potential exposure.
Handling:
-
Always wear the appropriate PPE as outlined in the table above.
-
Handle this compound in the smallest quantities necessary for the experiment.
-
Avoid creating dust or aerosols. If handling a solid, use techniques such as gentle scooping rather than pouring.
-
If the compound needs to be dissolved, add it slowly to the solvent to avoid splashing.
-
Keep all containers with this compound tightly sealed when not in use.
Decontamination and Disposal:
-
All surfaces and equipment that come into contact with this compound must be thoroughly decontaminated. The choice of decontamination solution will depend on the chemical properties of the compound, but a common starting point is a solution of soap and water, followed by an appropriate solvent rinse.
-
All waste generated from handling this compound, including contaminated PPE, should be collected in a designated, labeled hazardous waste container.
-
Dispose of the hazardous waste through your institution's established hazardous waste management program. Do not dispose of it in the regular trash or down the drain.
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[1]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1]
-
Inhalation: Move the individual to fresh air immediately.[1]
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and provide as much information as possible about the compound, even if it is limited.
The following diagram outlines the logical workflow for the safe handling of a novel compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
